myo-Inositol,hexaacetate
Beschreibung
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUHHTBVTRBESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925122 | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254-38-2 | |
| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structure of myo-Inositol Hexaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully acetylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar, is a fundamental component of structural lipids and plays a crucial role in various cellular signaling pathways. The acetylation of its six hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic and suitable for different biological and chemical applications. This technical guide provides a detailed overview of the structure of myo-inositol hexaacetate, supported by available experimental data and protocols.
Chemical Structure and Identification
myo-Inositol hexaacetate is a cyclohexane ring with six acetate groups attached to each carbon atom via an ester linkage. The stereochemistry of the parent myo-inositol dictates the spatial arrangement of these acetate groups, with one axial and five equatorial orientations in the most stable chair conformation.
Table 1: Chemical Identifiers for myo-Inositol Hexaacetate [1][2][3]
| Identifier | Value |
| IUPAC Name | (1R,2R,3S,4S,5r,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexaacetate |
| Synonyms | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Inositol hexaacetate |
| CAS Number | 1254-38-2 |
| Molecular Formula | C₁₈H₂₄O₁₂ |
| Molecular Weight | 432.38 g/mol |
| SMILES | CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C |
| InChI | InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3/t13-,14-,15-,16+,17-,18-/m1/s1 |
Structural Visualization
The following diagram illustrates the two-dimensional chemical structure of myo-inositol hexaacetate, highlighting the connectivity of the acetate groups to the myo-inositol core.
Caption: 2D structure of myo-Inositol Hexaacetate.
Experimental Data
Crystallographic Data
As of the latest literature search, a definitive crystal structure for myo-inositol hexaacetate (CAS 1254-38-2) is not publicly available. However, crystallographic data for its stereoisomer, 1,2,3,4,5,6-hexa-O-acetyl-scyllo-inositol , provides valuable insight into the expected bond lengths and angles of a fully acetylated inositol ring. In the scyllo-isomer, all acetate groups are in the equatorial position.
Table 2: Selected Crystallographic Data for 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 12.901 (3) |
| b (Å) | 14.013 (3) |
| c (Å) | 5.8572 (12) |
| β (°) | 97.33 (2) |
| Volume (ų) | 1050.2 (4) |
| Calculated Density (Mg m⁻³) | 1.367 |
Spectroscopic Data
Table 3: ¹H and ¹³C NMR Chemical Shifts for myo-Inositol in D₂O [1][4][5][6][7]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1, H3 | 3.61 (dd) | C1, C3 |
| H2 | 4.05 (t) | C2 |
| H4, H6 | 3.52 (dd) | C4, C6 |
| H5 | 3.27 (t) | C5 |
Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of myo-Inositol Hexaacetate
The following is a general and adaptable protocol for the per-O-acetylation of myo-inositol using acetic anhydride and pyridine.[8]
Materials:
-
myo-Inositol
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve myo-inositol (1.0 equivalent) in dry pyridine (5-10 mL per gram of inositol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol to consume the excess acetic anhydride.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude myo-inositol hexaacetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
The final product should be a white crystalline solid.
Signaling Pathways and Logical Relationships
The synthesis of myo-inositol hexaacetate is a straightforward chemical transformation. The logical workflow for its preparation and characterization is depicted below.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide has summarized the key structural features of myo-inositol hexaacetate. While a complete experimental dataset for its three-dimensional structure and detailed spectroscopic assignments is not currently available in the public domain, the provided information on its chemical identity, a reliable synthetic protocol, and comparative data from a stereoisomer offers a solid foundation for researchers and professionals working with this important derivative of myo-inositol. Further experimental investigation is warranted to fully elucidate its detailed structural and spectroscopic properties.
References
- 1. bmse000103 Myo-Inositol at BMRB [bmrb.io]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000211) [hmdb.ca]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of myo-Inositol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of myo-inositol hexaacetate, a fully acetylated derivative of myo-inositol. This compound is valuable in various research applications, including as a protected intermediate in the synthesis of more complex inositol derivatives and in studies related to cell signaling. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates relevant biochemical and experimental workflows.
Introduction to myo-Inositol and its Acetylated Form
myo-Inositol is a carbocyclic sugar that serves as a fundamental component of structural lipids and plays a crucial role in various cellular signaling pathways.[1] Its derivatives, such as inositol phosphates, are vital second messengers in eukaryotic cells. The acetylation of myo-inositol to form myo-inositol hexaacetate is a common strategy to protect its six hydroxyl groups, facilitating further chemical modifications at specific positions. This guide focuses on the prevalent method of synthesis using acetic anhydride and pyridine, followed by purification to obtain a high-purity product.
Synthesis of myo-Inositol Hexaacetate
The most common method for the synthesis of myo-inositol hexaacetate is the O-acetylation of myo-inositol using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[2][3]
General Reaction Scheme
The reaction involves the esterification of the six hydroxyl groups of myo-inositol with acetyl groups from acetic anhydride.
Reaction:
myo-Inositol + 6 Acetic Anhydride --(Pyridine)--> myo-Inositol Hexaacetate + 6 Acetic Acid
Quantitative Data for Synthesis
| Parameter | Value/Range | Notes |
| Starting Material | myo-Inositol | Commercially available |
| Reagents | Acetic Anhydride, Pyridine | Pyridine acts as both solvent and catalyst |
| Molar Ratio (myo-Inositol:Acetic Anhydride) | 1 : >6 | An excess of acetic anhydride is used to ensure complete acetylation |
| Reaction Temperature | Room temperature to 70°C | The reaction can be performed at room temperature, but heating may reduce reaction time.[3] |
| Reaction Time | Several hours to overnight | Monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2] |
| Typical Yield | Good to high | The yield is dependent on reaction conditions and purification methods. |
Experimental Protocol: Synthesis
This protocol details the steps for the laboratory-scale synthesis of myo-inositol hexaacetate.
Materials and Reagents:
-
myo-Inositol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol (dry)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve myo-inositol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of myo-inositol).[2]
-
Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Add acetic anhydride (at least 6 equivalents, typically 1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[2] Monitor the progress of the reaction by TLC to confirm the consumption of the starting material. The reaction may be gently heated to accelerate the process.[3]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.[2]
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[3]
-
Work-up: a. Dissolve the residue in dichloromethane or ethyl acetate.[2] b. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude myo-inositol hexaacetate.[2]
Purification of myo-Inositol Hexaacetate
The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvents. The primary methods for purification are recrystallization and silica gel chromatography.
Quantitative Data for Purification
| Parameter | Value/Range | Notes |
| Melting Point | 223 - 227 °C (for myo-Inositol) | For comparison with the final product. |
| Melting Point | 214 - 215°C (for myo-Inositol Hexaacetate) | A sharp melting point in this range indicates high purity. |
| Recrystallization Solvents | Ethanol, Ethanol/Ethyl Acetate mixtures | The choice of solvent depends on the desired crystal form and purity. |
| Chromatography Stationary Phase | Silica Gel | Standard for column chromatography. |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | The specific ratio depends on the polarity of the impurities. |
| Purity Analysis | HPLC, NMR | To confirm the identity and purity of the final product. |
Experimental Protocols: Purification
Protocol 1: Recrystallization
-
Solvent Selection: Dissolve the crude myo-inositol hexaacetate in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/ethyl acetate mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure myo-inositol hexaacetate.
Protocol 2: Silica Gel Chromatography
-
Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified myo-inositol hexaacetate.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the synthesis and purification of myo-inositol hexaacetate.
myo-Inositol in Cellular Signaling
myo-Inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are key components of the phosphoinositide signaling pathway.
Caption: Simplified diagram of the phosphoinositide signaling pathway involving myo-inositol.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of myo-inositol hexaacetate. The described protocols are based on established chemical principles and can be adapted for various research and development purposes. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of these procedures. The purity of the final product should be confirmed using appropriate analytical methods to ensure its suitability for subsequent applications.
References
An In-depth Technical Guide to myo-Inositol Hexaacetate: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol hexaacetate is a fully acetylated derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various cellular processes. The addition of six acetate groups significantly alters the physicochemical properties of the parent compound, enhancing its lipophilicity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and potential biological significance of myo-inositol hexaacetate, intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.
Chemical and Physical Properties
myo-Inositol hexaacetate is a white crystalline solid. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of myo-Inositol Hexaacetate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₁₂ | [1] |
| Molecular Weight | 432.38 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 214-215 °C | [2][3] |
| Boiling Point | 471.8 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Flash Point | 203 °C | [2] |
| Refractive Index | 1.487 | [2] |
Table 2: Solubility of myo-Inositol Hexaacetate
| Solvent | Solubility | Reference(s) |
| Water | Less soluble | [1] |
| Organic Solvents | Soluble | [1] |
| Chloroform | Slightly soluble | [3] |
| Methanol (Heated) | Slightly soluble | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of myo-inositol hexaacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the region of δ 5.0-5.5 ppm corresponding to the methine protons of the inositol ring. The signals are shifted downfield compared to myo-inositol due to the deshielding effect of the acetyl groups. A sharp singlet corresponding to the methyl protons of the six acetate groups would be observed around δ 2.0-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbons of the acetate groups around δ 170 ppm. The carbons of the inositol ring would resonate in the region of δ 70-75 ppm. The methyl carbons of the acetate groups would appear at approximately δ 20-21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of myo-inositol hexaacetate is characterized by strong absorption bands corresponding to the carbonyl groups of the ester linkages.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of myo-inositol hexaacetate. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods.
Experimental Protocols
Synthesis of myo-Inositol Hexaacetate
A standard method for the synthesis of myo-inositol hexaacetate is the acetylation of myo-inositol using an excess of a suitable acetylating agent in the presence of a base.
Materials:
-
myo-Inositol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve myo-inositol in anhydrous pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Synthesis workflow for myo-inositol hexaacetate.
Purification by Recrystallization
The crude myo-inositol hexaacetate can be purified by recrystallization to obtain a high-purity crystalline product.
Materials:
-
Crude myo-inositol hexaacetate
-
Ethanol (95% or absolute)
-
Hot plate with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot-filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or under vacuum to obtain pure myo-inositol hexaacetate.
Purification of myo-inositol hexaacetate by recrystallization.
Biological Significance and Signaling Pathways
The biological activities of myo-inositol hexaacetate are not as extensively studied as those of its parent compound, myo-inositol. However, the acetylation is expected to increase its cell permeability, potentially enhancing its intracellular effects. myo-Inositol is a key precursor in the phosphatidylinositol (PI) signaling pathway, which regulates a multitude of cellular processes.
The PI pathway begins with the phosphorylation of phosphatidylinositol, a membrane lipid containing myo-inositol. This leads to the formation of various phosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation by various extracellular signals, PIP₂ is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates a wide range of cellular responses. DAG, in turn, activates protein kinase C (PKC), which phosphorylates numerous target proteins, further propagating the signal.
Given that myo-inositol hexaacetate can potentially be deacetylated intracellularly to release myo-inositol, it may serve as a more lipophilic pro-drug to modulate the PI signaling pathway.
Simplified overview of the Phosphatidylinositol (PI) signaling pathway.
Potential Experimental Workflows for Biological Activity Assessment
To evaluate the biological effects of myo-inositol hexaacetate, a series of in vitro assays can be employed.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of myo-inositol hexaacetate for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Activity Assay
The potential anti-inflammatory effects of myo-inositol hexaacetate can be investigated by measuring its ability to suppress the production of pro-inflammatory mediators in stimulated cells.
Procedure:
-
Culture immune cells (e.g., macrophages like RAW 264.7) or other relevant cell types.
-
Pre-treat the cells with different concentrations of myo-inositol hexaacetate.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
Workflow for assessing the anti-inflammatory activity of myo-inositol hexaacetate.
Conclusion
myo-Inositol hexaacetate presents an interesting molecule for further investigation, particularly in the context of drug development and cell biology research. Its enhanced lipophilicity compared to myo-inositol suggests it may have improved cellular uptake and bioavailability, potentially leading to more potent biological effects. This guide provides a foundational understanding of its chemical and physical properties, established methods for its synthesis and purification, and a framework for exploring its biological activities. Further research is warranted to fully elucidate the specific signaling pathways modulated by myo-inositol hexaacetate and to explore its therapeutic potential.
References
An In-Depth Technical Guide on the Biological Role of Myo-Inositol Hexaacetate in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myo-Inositol Hexaacetate (IP6)
Myo-inositol hexaacetate, more commonly known as inositol hexakisphosphate (IP6) or phytic acid, is a polyphosphorylated carbohydrate that serves as the primary storage form of phosphorus in many plant tissues, especially in seeds, cereals, and legumes.[1] Beyond its role in plants, IP6 is a ubiquitous and abundant intracellular inositol phosphate in eukaryotic cells, playing a critical role in a multitude of cellular signaling pathways.[1][2] Its structure consists of a myo-inositol ring with six phosphate groups, giving it a high density of negative charges and the ability to chelate metal ions.[3] This document provides a comprehensive overview of the synthesis, metabolism, and multifaceted roles of IP6 in cell signaling, supported by quantitative data, experimental protocols, and pathway visualizations.
Synthesis and Metabolism of IP6
The biosynthesis of IP6 begins with the conversion of glucose-6-phosphate to myo-inositol-3-phosphate (Ins(3)P) by the enzyme myo-inositol-3-phosphate synthase (MIPS).[1][4] Ins(3)P is then dephosphorylated to myo-inositol.[5] Myo-inositol serves as a precursor for the synthesis of phosphatidylinositol (PtdIns) and subsequently other phosphoinositides through a lipid-dependent pathway.[5] Alternatively, in a lipid-independent pathway, Ins(3)P can be sequentially phosphorylated by a series of kinases to form the higher inositol phosphates, culminating in the synthesis of IP6.[5] IP6 itself can be further phosphorylated to form inositol pyrophosphates such as IP7 and IP8.[6] Conversely, IP6 can be dephosphorylated by phosphatases to lower inositol phosphates (IP1-5), which also have roles as intracellular messengers.[3]
Figure 1: Simplified overview of myo-inositol hexaacetate (IP6) synthesis and metabolism.
Core Biological Roles in Cell Signaling
IP6 is a dynamic signaling molecule that influences a wide array of cellular processes, including DNA repair, apoptosis, gene expression, and vesicle trafficking.[3][7] It exerts its effects primarily by binding to and modulating the function of a diverse range of proteins.
Regulation of DNA Repair
IP6 plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[8] It binds directly to the Ku protein, a key component of the NHEJ machinery.[8][9] This interaction stabilizes the assembly of the DNA repair complex by stimulating the binding of Ku to the XLF protein, which is essential for the efficient ligation of the broken DNA ends.[8]
Figure 2: Role of IP6 in the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Modulation of Apoptosis
IP6 has been shown to induce apoptosis in various cancer cell lines.[3][10] Its pro-apoptotic effects are mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.[11] IP6 can inhibit the expression of mutant p53 and the anti-apoptotic protein Bcl-2, while activating caspases, the key executioners of apoptosis.[11] Furthermore, IP6 can influence the PI3K/Akt signaling pathway, a critical regulator of cell survival.[12] By downregulating Akt and ERK, IP6 can reduce the activity of NF-kappaB, a transcription factor that promotes inflammation and cell survival.[12]
In the context of p53-mediated apoptosis, inositol hexakisphosphate kinase-2 (IP6K2), the enzyme that can synthesize IP7 from IP6, is required.[13] IP6K2 directly binds to p53 and decreases the expression of pro-arrest gene targets like p21, thereby favoring apoptosis over cell-cycle arrest.[13]
Gene Expression and mRNA Export
IP6 is also involved in the regulation of gene expression and chromatin remodeling.[3] It has been shown to be a component of mRNA export complexes, facilitating the transport of messenger RNA from the nucleus to the cytoplasm.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of IP6 with various cellular components.
Table 1: Binding Affinities of IP6 to Cellular Proteins
| Protein | Organism/Cell Line | Method | Binding Affinity (Kd) | Reference |
| Ku | Human | Surface Plasmon Resonance | ~50 nM | [9] |
| AvrA | Salmonella enterica | Not Specified | Not specified, but IT6 shows higher affinity | [14] |
| VopA | Vibrio parahaemolyticus | Not Specified | Not specified, but IT6 shows higher affinity | [14] |
| HIV-1 Gag polyprotein | HIV-1 | In vitro assembly assay | Not specified, but promotes assembly | [15] |
Table 2: Cellular Concentrations and Effects of IP6
| Parameter | Cell Type/Condition | Value/Effect | Reference |
| Intracellular Concentration | Eukaryotic cells | 10-100 µM | [1] |
| Optimal ERT activity | Murine Leukemia Virus (MLV) | 40 µM | [16] |
| Inhibition of Fe3+-catalyzed AGEs | In vitro | Significant at 1-2 µM | [17] |
| Cytotoxic effect on PC-3 cells | Human prostate cancer | Dose-dependent | [18] |
Experimental Protocols
Protocol for Measuring Intracellular IP6 Concentration
A common method for the purification and analysis of inositol phosphates involves the use of titanium dioxide (TiO2) beads coupled with polyacrylamide gel electrophoresis (PAGE).[6]
Workflow:
-
Cell Lysis and Extraction: Cells or tissues are homogenized and extracted with a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and extract soluble inositol phosphates.
-
Purification with TiO2 Beads: The acidic extract is neutralized and incubated with TiO2 beads. Inositol phosphates bind to the beads.
-
Washing: The beads are washed to remove unbound contaminants.
-
Elution: The bound inositol phosphates are eluted from the beads using a basic solution (e.g., ammonium hydroxide).
-
PAGE Analysis: The eluted sample is resolved on a high-percentage polyacrylamide gel.
-
Staining and Quantification: The gel is stained with a dye such as DAPI or toluidine blue, which binds to the phosphate groups, allowing for visualization and densitometric quantification of the inositol phosphate bands.[6]
Figure 3: Experimental workflow for the purification and quantification of intracellular IP6.
Protocol for Assessing IP6-Induced Apoptosis
The effect of IP6 on apoptosis can be evaluated by measuring cell cycle distribution and the expression of key apoptotic proteins.
Workflow:
-
Cell Culture and Treatment: Cancer cells (e.g., PC-3) are cultured and treated with various concentrations of IP6 for different time points (e.g., 8, 24, 48, 72 hours).[18]
-
Cell Cycle Analysis:
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.[18]
-
-
Western Blotting:
-
Whole-cell extracts are prepared from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-PDK1, phospho-ERK) and apoptotic markers (e.g., cleaved caspase-3, PARP).[18]
-
Secondary antibodies conjugated to an enzyme are used for detection, and protein bands are visualized and quantified.
-
Conclusion and Future Directions
Myo-inositol hexaacetate (IP6) is a pleiotropic signaling molecule with profound effects on fundamental cellular processes. Its roles in DNA repair and apoptosis have significant implications for cancer biology and therapeutics.[3][19] The ability of IP6 to modulate key signaling pathways, such as the PI3K/Akt pathway, further highlights its potential as a target for drug development.[12] Future research should focus on elucidating the precise molecular mechanisms by which IP6 interacts with its protein partners and how these interactions are regulated within the complex cellular environment. The development of more specific and potent IP6 analogs could provide novel therapeutic strategies for a range of diseases, including cancer and viral infections.[14][15] Additionally, further investigation into the interplay between IP6 and its pyrophosphorylated derivatives, IP7 and IP8, will be crucial for a complete understanding of inositol phosphate signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IP6: an endogenous small molecule which promotes DNA repair - IPBS-Toulouse [ipbs.fr]
- 9. Binding of inositol hexakisphosphate (IP6) to Ku but not to DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inositol hexaphosphate induces apoptosis by coordinative modulation of P53, Bcl-2 and sequential activation of caspases in 7,12 dimethylbenz[a]anthracene exposed mouse epidermis [pubmed.ncbi.nlm.nih.gov]
- 12. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application [mdpi.com]
- 13. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophosphate bioisosteres of inositol hexakisphosphate enhance binding affinity and residence time on bacterial virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Quantification of the Effects of IP6 and Other Small Polyanions on Immature HIV-1 Particle Assembly and Core Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential functions of Inositol hexakisphosphate (IP6) in Murine Leukemia Virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of pH on the Cytotoxic Activity of Inositol Hexakisphosphate (IP6) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mskcc.org [mskcc.org]
myo-Inositol, Hexaacetate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1254-38-2 Molecular Formula: C₁₈H₂₄O₁₂ Molecular Weight: 432.38 g/mol
This technical guide provides an in-depth overview of myo-inositol, hexaacetate, a lipophilic derivative of the essential carbocyclic sugar, myo-inositol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.
Core Chemical and Physical Properties
myo-Inositol, hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully acetylated form of myo-inositol. The acetylation of the six hydroxyl groups significantly increases its lipophilicity, making it more soluble in organic solvents and enabling it to be used in applications where the hydrophilicity of myo-inositol is a limitation.
| Property | Value |
| CAS Number | 1254-38-2[1] |
| Molecular Formula | C₁₈H₂₄O₁₂[1] |
| Molecular Weight | 432.38 g/mol [1] |
| Alternate Names | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Mesoinositol hexaacetate, Hexakis-O-acetyl-myo-inositol[2] |
Biological Significance and Applications
myo-Inositol and its phosphorylated derivatives are crucial components of various cellular processes, acting as second messengers in signal transduction pathways, participating in chromatin remodeling, and mediating osmoregulation.[3][4] The biological activity of myo-inositol, hexaacetate is primarily attributed to its role as a cell-permeable prodrug of myo-inositol.[5] Once it crosses the cell membrane, it is believed to be hydrolyzed by intracellular esterases to release myo-inositol, thereby increasing intracellular concentrations of this vital signaling molecule.
This property makes myo-inositol, hexaacetate a valuable tool for studying the intracellular functions of myo-inositol and for potential therapeutic applications where enhanced delivery of myo-inositol is desired.
Experimental Protocols
Synthesis of myo-Inositol, Hexaacetate
A general and effective method for the synthesis of myo-inositol, hexaacetate involves the acetylation of myo-inositol using an excess of a suitable acetylating agent in the presence of a catalyst.
Materials:
-
myo-Inositol
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve myo-inositol in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of myo-Inositol, Hexaacetate
The crude myo-inositol, hexaacetate can be purified by recrystallization.
Materials:
-
Crude myo-inositol, hexaacetate
-
Ethanol
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for myo-inositol, hexaacetate is its intracellular conversion to myo-inositol, which then participates in various signaling pathways. A key pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.
Caption: Proposed mechanism of action for myo-inositol, hexaacetate.
The diagram above illustrates the proposed workflow for the biological activity of myo-inositol, hexaacetate. As a lipophilic molecule, it can passively diffuse across the cell membrane into the intracellular space. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing free myo-inositol. This newly available myo-inositol can then be utilized in various cellular pathways, including the synthesis of phosphatidylinositol (PI). PI is a precursor to phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key substrate for phosphoinositide 3-kinase (PI3K). Upon activation of PI3K, PIP2 is phosphorylated to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt, which in turn mediates a cascade of events leading to cellular responses like cell growth, proliferation, and survival.
Experimental Workflow for Studying Cellular Effects
To investigate the cellular effects of myo-inositol, hexaacetate, a typical experimental workflow would involve cell culture, treatment, and subsequent analysis of specific cellular endpoints.
Caption: A typical experimental workflow for studying the cellular effects of myo-inositol, hexaacetate.
This workflow begins with the culture of a suitable cell line. The cells are then treated with myo-inositol, hexaacetate at various concentrations and for different durations. Following the incubation period, cells are harvested. For molecular analysis, cells are lysed to extract proteins and metabolites. Western blotting can be used to analyze the phosphorylation status of key signaling proteins, such as Akt, to assess the activation of specific pathways. Metabolomic analysis can confirm the intracellular conversion of the hexaacetate to myo-inositol. In parallel, cell-based assays can be performed to measure endpoints such as cell proliferation and viability, providing a functional readout of the compound's effects.
References
- 1. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]
- 2. Myo-inositol, hexaacetate [webbook.nist.gov]
- 3. In vivo conversion of [3H]myoinositol to [3H]chiroinositol in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Myo-Inositol Derivatives: A Technical Guide to Their Discovery and History in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, and its phosphorylated derivatives are fundamental to a vast array of cellular processes. Once miscategorized as a B vitamin, myo-inositol is now recognized as a crucial precursor to a class of molecules that act as structural components of cell membranes and as key second messengers in vital signaling pathways. This technical guide provides an in-depth exploration of the landmark discoveries that have shaped our understanding of myo-inositol derivatives, detailing the experimental protocols that underpinned these breakthroughs and presenting key quantitative data for researchers in the field.
A Historical Journey: From Discovery to a Central Role in Cell Signaling
The scientific journey of myo-inositol and its derivatives spans over a century and a half, marked by pivotal discoveries that have revolutionized our understanding of cell biology.
Early Discoveries and Structural Elucidation:
The story begins in the mid-19th century with the initial isolation of "inosite" from muscle tissue. It was not until the early 20th century that the intricate world of its phosphorylated forms began to be unveiled.
-
1850: Johanes Joseph Scherer, a German physician and chemist, first isolates a sweet-tasting substance from muscle extracts, which he names "inosite" from the Greek words for muscle and fiber.[1][2][3]
-
1887: The French chemist, Maquenne, establishes the cyclohexanol structure of inositol through a series of classic chemical analyses.[4]
-
Late 19th Century: The discovery of a lipid-associated form of inositol, phosphatidylinositol (PI), is credited to Léon Maquenne and Johann Joseph von Scherer.
-
1914: The molecular structure of the fully phosphorylated myo-inositol, phytic acid (inositol hexakisphosphate or IP6), is described by Anderson.[5]
The Dawn of Inositol-Based Signaling:
The mid-20th century witnessed a paradigm shift with the discovery of the rapid turnover of phosphatidylinositol in response to extracellular signals, hinting at its dynamic role in cellular communication.
-
1953: Mabel and Lowell Hokin make the groundbreaking observation that acetylcholine stimulates a rapid turnover of phosphoinositides in pancreas slices, a phenomenon they termed the "phosphoinositide effect."[6] This discovery was a crucial first step in linking inositol lipids to cell signaling.
-
1958: The Hokins further demonstrate that this increased turnover is associated with protein secretion, solidifying the connection between phosphoinositide metabolism and cellular responses.[7][8][9][10]
Unraveling the Second Messengers:
The latter half of the 20th century saw the identification of the key second messengers derived from phosphatidylinositol bisphosphate (PIP2) and the elucidation of their roles in intracellular signaling cascades.
-
1984: In a landmark paper, Michael Berridge and Robin Irvine identify inositol 1,4,5-trisphosphate (IP3) as the water-soluble second messenger responsible for mobilizing calcium from intracellular stores.[2][4][11][12][13] This discovery provided a direct link between the hydrolysis of a membrane lipid and a fundamental cellular response.
-
1979: Prior to the discovery of IP3's function, Nishizuka and colleagues had identified protein kinase C (PKC) as being activated by diacylglycerol (DAG), the other product of PIP2 hydrolysis.[4] This established the two arms of the canonical phosphoinositide signaling pathway.
The Emergence of the PI3K Pathway:
A new dimension to inositol signaling was added with the discovery of a novel class of enzymes that phosphorylate the 3-position of the inositol ring, leading to the identification of the phosphoinositide 3-kinase (PI3K) pathway.
-
1985-1988: Lewis Cantley and his colleagues discover that a kinase activity associated with viral oncogenes phosphorylates phosphatidylinositol on the 3-position of the inositol ring, generating a novel phosphoinositide, phosphatidylinositol-3-phosphate (PI3P).[1][14][15][16][17] This marked the discovery of the PI3K signaling pathway, which has since been implicated in cell growth, proliferation, survival, and metabolism.[1][14][18]
Key Signaling Pathways
The discoveries outlined above have led to the detailed characterization of several critical signaling pathways involving myo-inositol derivatives.
Quantitative Data
A comprehensive understanding of myo-inositol derivative signaling requires quantitative data on their cellular concentrations, the binding affinities of their protein effectors, and the kinetic parameters of the enzymes that regulate their metabolism.
Table 1: Cellular Concentrations of Inositol Phosphates
| Inositol Phosphate | Typical Cellular Concentration (µM) | Cell Type/Tissue | Reference(s) |
| myo-Inositol | 20 - 100 (plasma) | Human | [19] |
| IP3 | ~0.1 (basal), >1 (stimulated) | Various | [11] |
| IP5 | 15 - 50 | Mammalian cells | [20] |
| IP6 (Phytic Acid) | 15 - 60 | Mammalian cells | [11][20] |
| IP7 | 1 - 5 | Mammalian tissues | [11] |
Table 2: Binding Affinities (Kd) of PH Domains to Phosphoinositides
| PH Domain | Ligand | Kd (µM) | Reference(s) |
| PLC-δ1 | PtdIns(4,5)P2 | ~2 | [1] |
| Grp1 | PtdIns(3,4,5)P3 | 0.03 | [21] |
| Btk | PtdIns(3,4,5)P3 | 0.09 (Ki) | [21] |
| Akt/PKB | D3-phosphorylated phosphoinositides | ~0.5 | [22] |
| PDK1 | Ins(1,3,4,5,6)P5 / InsP6 | Nanomolar range | [21] |
Table 3: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| PI-PLC (B. cereus) | Dipalmitoylphosphatidylinositol | - | - | [19] |
| PI3Kα | diC8-PIP2 | - | - | [23] |
| PI3Kα | ATP | - | - | [23] |
| Plant PLC | PIP2 | 45.5 µM (dissociation constant) | - | [20] |
Experimental Protocols
The following sections provide detailed methodologies for some of the key experiments that were instrumental in the discovery and characterization of myo-inositol derivatives.
Hokin and Hokin (1953): The "Phosphoinositide Effect"
This seminal experiment demonstrated the rapid turnover of phosphoinositides in response to a stimulus.
Methodology:
-
Tissue Preparation: Pigeon pancreas was sliced into thin sections to allow for adequate nutrient and gas exchange.
-
Radiolabeling: The pancreas slices were incubated in a Krebs-Ringer bicarbonate buffer containing [³²P]orthophosphate to label the intracellular ATP pool, which serves as the phosphate donor for lipid phosphorylation.
-
Stimulation: A subset of the slices was stimulated with acetylcholine, a neurotransmitter known to induce enzyme secretion from the pancreas. Control slices were incubated without acetylcholine.
-
Lipid Extraction: After the incubation period, the reaction was stopped, and the lipids were extracted from the tissue slices using a chloroform:methanol mixture.
-
Phospholipid Separation: The extracted lipids were separated using paper chromatography, a common technique at the time for separating different lipid species.
-
Detection and Quantification: The amount of ³²P incorporated into individual phospholipid spots on the chromatogram was determined by autoradiography and scintillation counting. A significant increase in ³²P incorporation into the phosphoinositide fraction was observed in the acetylcholine-stimulated slices compared to the control slices.
Berridge and Irvine (1984): Identification of IP3 as a Second Messenger
This elegant experiment identified IP3 as the link between phosphoinositide hydrolysis and calcium release.
Methodology:
-
Cell Permeabilization: Rat pancreatic acinar cells were permeabilized with saponin. This procedure creates pores in the plasma membrane, allowing for the introduction of exogenous substances while keeping intracellular organelles, such as the endoplasmic reticulum (ER), intact.
-
Calcium Measurement: The permeabilized cells were incubated in a buffer containing a low concentration of free Ca²⁺ and a fluorescent Ca²⁺ indicator (e.g., Quin-2) to monitor changes in intracellular Ca²⁺ concentration.
-
Addition of Inositol Phosphates: Purified inositol phosphates, including inositol 1,4,5-trisphosphate (IP3), were added to the permeabilized cells.
-
Observation: A rapid and significant increase in intracellular Ca²⁺ concentration was observed specifically upon the addition of IP3. Other inositol phosphates had little to no effect. This demonstrated that IP3 was sufficient to induce calcium release from intracellular stores.
Cantley and Colleagues (1988): Discovery of PI3K Activity
This research identified a novel phosphoinositide kinase activity associated with oncogenic proteins.
Methodology:
-
Immunoprecipitation: Cells transformed with viral oncogenes (e.g., polyoma middle T antigen) were lysed, and the oncoprotein was immunoprecipitated using specific antibodies.
-
In Vitro Kinase Assay: The immunoprecipitates were incubated with [γ-³²P]ATP and a phosphatidylinositol (PI) substrate.
-
Lipid Analysis: The reaction products were extracted and analyzed by thin-layer chromatography (TLC).
-
Novel Product Identification: A novel phosphorylated product was observed that migrated differently from the known product of PI 4-kinase (phosphatidylinositol 4-phosphate).
-
Structural Characterization: Through a series of chemical and enzymatic analyses, the novel product was identified as phosphatidylinositol 3-phosphate (PI3P), indicating the presence of a kinase that phosphorylates the 3-position of the inositol ring.
Conclusion and Future Directions
The discovery and elucidation of the roles of myo-inositol and its derivatives represent a triumph of curiosity-driven research that has had a profound impact on our understanding of cellular regulation. From its humble beginnings as a muscle sugar, myo-inositol has emerged as a central player in a complex network of signaling pathways that govern virtually every aspect of cell life.
The in-depth knowledge of these pathways has opened up numerous avenues for therapeutic intervention. Inhibitors of PI3K are now in clinical trials for the treatment of various cancers, and the modulation of inositol signaling is being explored for a range of other diseases, including diabetes, bipolar disorder, and polycystic ovary syndrome.[24][25]
Future research will undoubtedly uncover further layers of complexity in the regulation and function of myo-inositol derivatives. Advances in analytical techniques, such as mass spectrometry and sophisticated imaging, will enable a more precise spatiotemporal understanding of inositol signaling within the cell. The continued exploration of the intricate crosstalk between different inositol-based signaling pathways and other cellular networks promises to reveal new therapeutic targets and deepen our appreciation for the elegant complexity of cellular life.
References
- 1. PI3K – From the Bench to the Clinic and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ter-arkhiv.ru [ter-arkhiv.ru]
- 5. mdpi.com [mdpi.com]
- 6. Homeostatic Regulation of the PI(4,5)P2-Ca2+ Signaling System at ER-PM Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liposome Membrane Permeability Assay for Investigating the Effects of Phosphatidylinositol Phosphate Groups on Membranotropic Action of Venom PLA2 [jove.com]
- 8. IN VITRO STIMULATION OF ENZYME SECRETION AND THE SYNTHESIS OF MICROSOMAL MEMBRANES IN THE PANCREAS OF THE GUINEA PIG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE INCORPORATION OF RADIOACTIVE PHOSPHORUS INTO THE PHOSPHOLIPIDS OF HUMAN LEUKEMIC LEUKOCYTES AND PLATELETS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phospholipids of the housefly, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mindat.org [mindat.org]
- 14. Involvement of phosphoinositide 3-kinase in insulin- or IGF-1-induced membrane ruffling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. Expression and characterization of the p85 subunit of the phosphatidylinositol 3-kinase complex and a related p85 beta protein by using the baculovirus expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 19. cir-safety.org [cir-safety.org]
- 20. Kinetic Analysis of Phospholipase C from Catharanthus roseus Transformed Roots Using Different Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High affinity binding of inositol phosphates and phosphoinositides to the pleckstrin homology domain of RAC/protein kinase B and their influence on kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of Myo-Inositol: A Deep Dive into its Metabolism and Multifaceted Functions
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Myo-inositol, a carbocyclic polyol, is a fundamental component of cellular physiology, playing a critical role in a diverse array of biological processes. From its structural role in cell membranes to its function as a precursor for essential second messengers, myo-inositol is a key player in cellular signaling, osmoregulation, and metabolic homeostasis. Dysregulation of myo-inositol metabolism is implicated in a range of pathologies, including metabolic disorders like diabetes and polycystic ovary syndrome (PCOS), as well as neurological conditions. This in-depth technical guide provides a comprehensive review of myo-inositol metabolism, its multifaceted functions, and the experimental methodologies used to investigate its intricate pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target myo-inositol-related processes for therapeutic intervention.
Introduction
Myo-inositol is the most abundant stereoisomer of inositol and a vital nutrient for human cells, essential for growth and survival. It serves as a precursor for the synthesis of inositol-containing phospholipids (phosphoinositides) and inositol phosphates, which are integral to numerous signal transduction pathways. The cellular concentration of myo-inositol is tightly regulated through a balance of dietary intake, endogenous synthesis, cellular uptake, and degradation. Alterations in these processes can lead to a depletion of myo-inositol, a condition associated with various chronic diseases. This guide will explore the core aspects of myo-inositol metabolism and its profound impact on cellular function.
Myo-Inositol Metabolism
The cellular pool of myo-inositol is maintained through three primary mechanisms: de novo synthesis from glucose, transport from the extracellular environment, and recycling from inositol phosphate metabolism.
De Novo Synthesis
The primary pathway for the endogenous production of myo-inositol begins with glucose-6-phosphate.
-
Glucose-6-phosphate is isomerized to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS) , encoded by the ISYNA1 gene. This is the rate-limiting step in myo-inositol biosynthesis.
-
Myo-inositol-1-phosphate is then dephosphorylated by inositol monophosphatase (IMPase) to yield free myo-inositol .
Recent research has also uncovered a regulatory role for the tumor suppressor p53 in this pathway, which can induce the expression of ISYNA1 in response to DNA damage.
Cellular Transport
Cells can acquire myo-inositol from the extracellular fluid through a family of specialized transporters. These transporters are crucial for maintaining intracellular myo-inositol levels, especially in tissues that do not synthesize it in sufficient quantities. The primary myo-inositol transporters include:
-
Sodium/myo-inositol cotransporter 1 (SMIT1) and Sodium/myo-inositol cotransporter 2 (SMIT2) : These are high-affinity transporters that couple the uptake of myo-inositol to the sodium gradient.
-
H+/myo-inositol transporter (HMIT) : This is a lower-affinity transporter that utilizes the proton gradient for myo-inositol uptake and is predominantly expressed in the brain.
The expression and activity of these transporters are regulated by various factors, including osmotic stress.
Degradation and Catabolism
The primary route for myo-inositol catabolism is its conversion to D-glucuronic acid, a process that mainly occurs in the kidneys. This pathway is initiated by the enzyme myo-inositol oxygenase (MIOX). Increased degradation of myo-inositol has been observed in conditions of hyperglycemia, contributing to its depletion in diabetes.
Core Functions of Myo-Inositol
Myo-inositol's importance stems from its involvement in several critical cellular functions.
Signal Transduction: The Phosphoinositide Pathway
Myo-inositol is a cornerstone of the phosphoinositide (PI) signaling pathway, a fundamental mechanism for transducing extracellular signals into intracellular responses.
-
Phosphatidylinositol (PI) , a membrane phospholipid, is synthesized from myo-inositol and CDP-diacylglycerol.
-
PI can be sequentially phosphorylated by various kinases to generate a family of seven distinct phosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme phospholipase C (PLC) is activated.
-
PLC hydrolyzes PIP2 to generate two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .
-
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium signal regulates a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.
-
DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC) , which in turn phosphorylates a wide range of target proteins, modulating their activity.
The PI signaling pathway is a complex network with numerous feedback loops and regulatory mechanisms that ensure precise control over cellular responses.
Osmoregulation
Myo-inositol acts as a major organic osmolyte in several cell types, particularly in the renal medulla and the brain. In response to hypertonic stress (high extracellular solute concentration), cells increase their intracellular concentration of myo-inositol by upregulating the expression and activity of SMIT1. This accumulation of myo-inositol helps to counterbalance the external osmotic pressure, thereby protecting the cell from shrinkage and maintaining cell volume and function.
Metabolic Regulation
Myo-inositol and its derivatives play a significant role in metabolic homeostasis, particularly in insulin signaling and glucose metabolism.
-
Insulin Signal Transduction: Myo-inositol is a precursor for inositol phosphoglycans (IPGs), which are thought to act as second messengers in the insulin signaling cascade. These IPGs are involved in activating enzymes that control glucose metabolism.
-
Glucose Uptake: Myo-inositol has been shown to enhance the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby promoting glucose uptake into cells.
-
Clinical Relevance: The insulin-sensitizing effects of myo-inositol have led to its investigation as a therapeutic agent for conditions characterized by insulin resistance, such as PCOS and gestational diabetes. Supplementation with myo-inositol has been shown to improve metabolic and hormonal profiles in women with PCOS.
Data Presentation: Quantitative Insights into Myo-Inositol Metabolism
The following tables summarize key quantitative data related to myo-inositol metabolism and function, providing a basis for comparison and further investigation.
Table 1: Myo-Inositol Concentrations in Various Tissues
| Tissue | Species | Concentration | Reference |
| Brain | Human | ~5-7 mmol/kg | |
| Kidney (Medulla) | Rat | ~10-20 mmol/kg | |
| Plasma | Human | 30-50 µmol/L | |
| Cerebrospinal Fluid | Human | ~100 µmol/L | |
| Ovarian Follicular Fluid | Human | High (mM range) |
Table 2: Kinetic Parameters of Myo-Inositol Metabolizing Enzymes
| Enzyme | Organism | Substrate | K_m | V_max | Reference |
| MIPS | Yeast | Glucose-6-Phosphate | 1.1 mM | 0.8 µmol/min/mg | |
| IMPase | Bovine | myo-Inositol-1-Phosphate | 1.0 mM | 1.5 µmol/min/mg | |
| IMPase | M. smegmatis | Inositol-1-Phosphate | 11.5 µM | - |
Table 3: Kinetic Parameters of Myo-Inositol Transporters
| Transporter | Cell Type/System | K_m (for myo-inositol) | V_max | Reference |
| SMIT1 | Rat Lens | 61.3 µM | 44.6 µmol/kg/h | |
| SMIT2 | MDCK Cells | 334 µM | - | |
| HMIT (L. donovani) | Xenopus Oocytes | 120 µM | - | |
| - | Bovine Corneal Endothelial Cells | 20 µM | 16 pmol/20 min/µg DNA |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study myo-inositol metabolism and function.
Measurement of Myo-Inositol Concentration by LC-MS/MS
This protocol describes a common method for the accurate quantification of myo-inositol in biological samples.
1. Sample Preparation:
- Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
- Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing a known amount of an internal standard (e.g., 13C-labeled myo-inositol).
- Vortex and centrifuge to pellet the precipitated protein.
- Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
- Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar myo-inositol.
- Employ an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium formate).
3. Tandem Mass Spectrometry (MS/MS):
- Utilize an electrospray ionization (ESI) source in negative ion mode.
- Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for myo-inositol and the internal standard.
- Quantify the myo-inositol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of myo-inositol.
Myo-Inositol-1-Phosphate Synthase (MIPS) Enzyme Activity Assay
This colorimetric assay measures the activity of MIPS by quantifying the production of myo-inositol-1-phosphate.
1. Reaction Mixture:
- Prepare a reaction buffer containing Tris-HCl (pH 7.5), NAD+, and ammonium chloride.
- Add the enzyme source (e.g., purified MIPS or cell lysate).
- Initiate the reaction by adding the substrate, glucose-6-phosphate.
2. Incubation:
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
3. Termination and Phosphate Measurement:
- Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
- Centrifuge to remove the precipitate.
- To the supernatant, add a solution of periodic acid to oxidize the inositol phosphate, followed by sodium sulfite to remove excess periodate.
- Finally, add a colorimetric reagent (e.g., malachite green) that reacts with the released inorganic phosphate from the dephosphorylation of the product by a phosphatase.
- Measure the absorbance at a specific wavelength (e.g., 660 nm) and calculate the MIPS activity based on a standard curve of inorganic phosphate.
Analysis of Phosphoinositides by HPLC-MS
This protocol outlines a method for the separation and quantification of different phosphoinositide species.
1. Lipid Extraction:
- Extract total lipids from cells or tissues using a modified Bligh-Dyer method with an acidified solvent system (e.g., chloroform/methanol/HCl) to ensure efficient recovery of acidic phosphoinositides.
- Dry the lipid extract under a stream of nitrogen.
2. Derivatization (Optional but Recommended):
- To improve chromatographic separation and detection, derivatize the phosphate groups of the phosphoinositides (e.g., through methylation).
3. High-Performance Liquid Chromatography (HPLC):
- Use a normal-phase or reversed-phase HPLC column for separation.
- Employ a gradient elution program with a mobile phase system tailored to the specific column and phosphoinositide species of interest.
4. Mass Spectrometry (MS):
- Couple the HPLC to a mass spectrometer with an ESI source.
- Perform full-scan MS to identify the molecular ions of the different phosphoinositide species.
- Use tandem MS (MS/MS) to confirm the identity of the phosphoinositides by analyzing their characteristic fragmentation patterns.
- Quantify the different phosphoinositide species using appropriate internal standards.
Visualizing Myo-Inositol Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to myo-inositol metabolism and function.
Caption: Overview of Myo-Inositol Metabolism.
Caption: The Phosphoinositide Signaling Pathway.
Caption: Workflow for Myo-Inositol Quantification by LC-MS/MS.
Conclusion
Myo-inositol is a molecule of profound importance in cellular biology, with its metabolism and functions intricately woven into the fabric of cellular signaling, osmoregulation, and metabolic control. A thorough understanding of these processes is paramount for deciphering the molecular basis of numerous diseases and for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of myo-inositol metabolism and function, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for the scientific community, fostering further research and innovation in this exciting and clinically relevant field.
An In-depth Technical Guide to the Metabolic Pathways of myo-Inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
myo-Inositol, a carbocyclic sugar, is a pivotal molecule in eukaryotic cells, serving as a fundamental component of structural lipids and as a precursor to a vast array of signaling molecules. Its metabolic pathways are tightly regulated and encompass de novo synthesis from glucose, incorporation into membrane phospholipids, and a complex series of phosphorylation and dephosphorylation reactions that generate potent second messengers. These messengers, primarily inositol phosphates and phosphoinositides, govern critical cellular processes, including signal transduction, membrane trafficking, cell proliferation, and apoptosis. Dysregulation of myo-inositol metabolism is implicated in numerous pathologies, from metabolic disorders like diabetes to neurological conditions and cancer, making its pathways attractive targets for therapeutic intervention. This guide provides a detailed examination of the core metabolic routes of myo-inositol, quantitative data on key enzymatic steps, detailed experimental protocols for its study, and visual diagrams of the principal pathways.
De Novo Synthesis of myo-Inositol
The primary pathway for myo-inositol biosynthesis begins with D-glucose-6-phosphate (G6P), a central metabolite in glycolysis. This two-step conversion ensures a steady supply of myo-inositol for cellular functions.
-
Step 1: Cyclization of D-Glucose-6-Phosphate The first and rate-limiting step is the conversion of G6P to L-myo-inositol-1-phosphate (L-MIP).[1][2] This complex reaction, involving an intramolecular oxidation, aldol cyclization, and subsequent reduction, is catalyzed by a single enzyme: L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4).[3][4] The reaction requires NAD+ as a cofactor, which is regenerated within the catalytic cycle.[2]
-
Step 2: Dephosphorylation of L-myo-Inositol-1-Phosphate The newly synthesized L-MIP is then dephosphorylated to yield free myo-inositol and inorganic phosphate (Pi). This hydrolysis is catalyzed by inositol monophosphatase (IMPase) (EC 3.1.3.25).[5][6] IMPase plays a crucial role in maintaining the cellular pool of free inositol and lies at the convergence of the de novo synthesis pathway and the recycling pathway from inositol phosphate signaling.[5]
Visualizing the Synthesis Pathway
The diagram below illustrates the de novo synthesis of myo-inositol from glucose-6-phosphate.
The Phosphoinositide (PI) Signaling Pathway
Once synthesized, myo-inositol is transported to the endoplasmic reticulum (ER) where it serves as a substrate for phosphatidylinositol (PI) synthase.[7][8] PI is a minor phospholipid component of cellular membranes but is the precursor to a family of seven phosphorylated derivatives known as phosphoinositides (PIPs).[9][10] These molecules are central to signal transduction.
The canonical PI signaling pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[11] This activation leads to the stimulation of phospholipase C (PLC) .[12][13]
-
Generation of Second Messengers: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a key phosphoinositide in the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[14][15]
-
Downstream Effects of IP3 and DAG:
-
IP3 , being water-soluble, diffuses through the cytosol and binds to IP3-gated calcium channels on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm.[16][17] This calcium surge activates numerous downstream effectors, including calmodulin and various protein kinases.[12]
-
DAG remains in the plasma membrane where it, along with the increased cytosolic Ca2+, activates protein kinase C (PKC) .[16] Activated PKC phosphorylates a wide range of target proteins, modulating cellular processes like cell growth, metabolism, and gene expression.[18]
-
The PI3K/Akt Pathway
In addition to the PLC pathway, phosphoinositides are critical for the PI3K/Akt signaling cascade , which is central to cell proliferation, survival, and metabolism.[14][19]
-
Upon growth factor stimulation, phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane.
-
PI3K phosphorylates PIP2 at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) .[20]
-
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[21]
-
This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases (like PDK1), which in turn phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis.[21][22]
Visualizing the PI Signaling Pathways
The diagram below outlines the core events in the PLC and PI3K signaling cascades originating from myo-inositol-derived lipids.
Catabolism of myo-Inositol
The primary catabolic pathway for myo-inositol in mammals occurs predominantly in the kidneys and is initiated by the enzyme myo-inositol oxygenase (MIOX) (EC 1.13.99.1).[23][24]
-
Oxidative Cleavage: MIOX is a non-heme di-iron enzyme that catalyzes the oxidative cleavage of the myo-inositol ring between the C1 and C6 positions, using molecular oxygen.[25] This unique four-electron oxidation reaction converts myo-inositol into D-glucuronic acid .[24]
-
Entry into the Glucuronate-Xylulose Pathway: D-glucuronic acid is then channeled into the glucuronate-xylulose (G-X) pathway.[26] Through a series of enzymatic steps, it is ultimately converted to D-xylulose-5-phosphate.
-
Integration with Pentose Phosphate Pathway: D-xylulose-5-phosphate is a key intermediate of the pentose phosphate pathway (PPP), thereby integrating inositol catabolism with central carbohydrate metabolism for the production of NADPH and nucleotide precursors.[24]
Dysregulation and overexpression of MIOX have been linked to renal injury in diabetes, highlighting its importance in maintaining metabolic homeostasis.[25][26]
Visualizing the Catabolic Pathway
The diagram below shows the catabolism of myo-inositol and its integration with central metabolic pathways.
References
- 1. The crystal structure and mechanism of 1-L-myo-inositol- 1-phosphate synthase [pubmed.ncbi.nlm.nih.gov]
- 2. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Expression of 1L-Myoinositol-1-Phosphate Synthase in Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 6. Inositol Monophosphatase: A Bifunctional Enzyme in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 8. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Phosphoinositide Signaling Pathways Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. aklectures.com [aklectures.com]
- 13. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 16. Video: IP3/DAG Signaling Pathway [jove.com]
- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 18. youtube.com [youtube.com]
- 19. The phosphatidyl inositol 3-kinase/AKT signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nutrafoods.eu [nutrafoods.eu]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The effect of myo-inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Myo-Inositol Oxygenase (MIOX): A Pivotal Regulator and Therapeutic Target in Multiple Diseases | MDPI [mdpi.com]
- 24. Inositol oxygenase - Wikipedia [en.wikipedia.org]
- 25. myo-Inositol Oxygenase: a Radical New Pathway for O2 and C-H Activation at a Nonheme Diiron Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
The Core Mechanism of Action of Myo-Inositol Hexaacetate in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol and its derivatives are crucial signaling molecules in a multitude of cellular processes. Myo-inositol hexaacetate, the fully acetylated form of myo-inositol, is a lipophilic compound that has garnered interest for its potential therapeutic applications. Due to its enhanced lipophilicity compared to myo-inositol, it is hypothesized to exhibit improved cellular uptake. It is widely postulated that once inside the cell, myo-inositol hexaacetate is deacetylated by intracellular esterases to yield myo-inositol, which then exerts its biological effects. This guide delineates the core mechanisms of action of myo-inositol, the active metabolite of myo-inositol hexaacetate, in mammalian cells.
The primary mechanisms of myo-inositol revolve around the modulation of key signaling pathways that govern cell growth, proliferation, apoptosis, and inflammation. A significant body of research points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a central tenet of its action. Furthermore, myo-inositol has been shown to regulate cell cycle progression and induce apoptosis in cancerous cells, as well as exhibit anti-inflammatory properties.
Proposed Uptake and Activation of Myo-Inositol Hexaacetate
The acetylation of the hydroxyl groups of myo-inositol to form myo-inositol hexaacetate increases its lipid solubility, which is expected to facilitate its diffusion across the plasma membrane. Intracellularly, non-specific esterases are presumed to hydrolyze the acetate esters, releasing myo-inositol and acetic acid. The liberated myo-inositol is then free to participate in various cellular signaling pathways.
Core Signaling Pathways Modulated by Myo-Inositol
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action of myo-inositol is the negative regulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, growth, and survival.[1][2] Myo-inositol has been shown to reduce the levels of PI3K, which in turn prevents the phosphorylation and activation of Akt.[1] The downstream effects of Akt inhibition are manifold and contribute to the anti-cancer properties of myo-inositol.
Regulation of Cell Cycle and Induction of Apoptosis
Myo-inositol and its derivatives can arrest the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins. For instance, inositols can inhibit the phosphorylation of the retinoblastoma protein (pRb), which keeps it in its active, growth-suppressive state.[1][2] This prevents the release of the E2F transcription factor, thereby halting progression through the G1 phase of the cell cycle. Additionally, myo-inositol can upregulate the expression of cyclin-dependent kinase inhibitors such as p21 and p27.[1]
Anti-inflammatory Effects via NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. Myo-inositol has demonstrated anti-inflammatory properties, in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting the upstream Akt pathway, myo-inositol can prevent the activation of IKK (IκB kinase), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes such as COX-2.[1]
Quantitative Data Summary
| Cellular Process | Target Protein/Marker | Observed Effect of Myo-Inositol | Reference Cell Types |
| Cell Proliferation | PCNA | Downregulation | HT-29 (Colon Carcinoma) |
| Ki-67 | Downregulation | Breast Cancer Cells | |
| Cell Cycle | pRb | Decreased Phosphorylation | Breast Cancer Cells |
| p21 | Upregulation | Prostate Cancer Cells | |
| p27 | Upregulation | Breast Cancer Cells | |
| Cyclin D1 | Downregulation | Colon Cancer Cells | |
| Apoptosis | Bax | Upregulation | Prostate Cancer Cells |
| Bcl-2 | Downregulation | Prostate Cancer Cells | |
| Caspase-3 | Activation | Colon Cancer Cells | |
| PI3K/Akt Pathway | PI3K | Downregulation | Breast Cancer Cells |
| Phospho-Akt | Downregulation | Various Cancer Cell Lines | |
| Inflammation | NF-κB | Inhibition of Nuclear Translocation | Breast Cancer Cells |
| COX-2 | Downregulation | Breast Cancer Cells | |
| Invasion/Metastasis | MMP-9 | Downregulation | Breast Cancer Cells |
| E-cadherin | Upregulation | Breast Cancer Cells |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of compounds like myo-inositol.
Experimental Workflow: Investigating the Effects on Cell Viability and Signaling
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Myo-inositol hexaacetate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of myo-inositol hexaacetate for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-pRb, anti-phospho-pRb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
Myo-inositol hexaacetate is a promising derivative of myo-inositol with potential for enhanced cellular delivery. Based on the available evidence, its mechanism of action in mammalian cells is likely mediated by its conversion to myo-inositol. The core actions of myo-inositol involve the potent inhibition of the pro-survival PI3K/Akt/mTOR pathway, the induction of cell cycle arrest and apoptosis, and the suppression of inflammatory responses via the NF-κB pathway. These multifaceted effects underscore its therapeutic potential, particularly in the context of cancer and inflammatory diseases. Further research is warranted to directly confirm the intracellular deacetylation of myo-inositol hexaacetate and to perform comparative studies to quantify its efficacy relative to myo-inositol.
References
Methodological & Application
Protocol for the Dissolution and Use of Myo-Inositol Hexaacetate in Cell Culture
Introduction
Myo-inositol hexaacetate, also known as phytic acid or IP6, is a naturally occurring compound found in many plant tissues. It is a significant signaling molecule in eukaryotic cells, involved in a multitude of cellular processes. Its use in cell culture studies allows for the investigation of its roles in cell growth, differentiation, and signaling pathways. Proper dissolution and preparation of myo-inositol hexaacetate are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of myo-inositol hexaacetate for use in cell culture applications.
Materials and Reagents
-
Myo-Inositol Hexaacetate (Phytic Acid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or cell culture grade water
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Cell culture medium appropriate for the cell line of interest
-
Safety glasses, gloves, and lab coat
Quantitative Data Summary
The solubility of myo-inositol hexaacetate can vary depending on its form (free acid vs. salt) and the solvent used. The following table summarizes the known solubility data for myo-inositol hexaacetate (phytic acid).
| Compound Name | Solvent | Solubility | Notes |
| myo-Inositol Hexaacetate | Chloroform | Slightly soluble | Not ideal for cell culture applications. |
| myo-Inositol Hexaacetate | Methanol | Slightly soluble (with heating) | Not ideal for cell culture applications due to potential toxicity. |
| Phytic Acid (Myo-Inositol Hexaacetate) | Water | Soluble[1][2][3] | The acidic form is soluble in water. Commercially available as a 50% (w/w) solution. |
| Phytic Acid (Myo-Inositol Hexaacetate) | Ethanol | Soluble[1] | Use with caution in cell culture due to potential toxicity. |
| Phytic Acid (Myo-Inositol Hexaacetate) | Acetone | Soluble[1] | Not suitable for cell culture applications. |
| Phytic Acid (Myo-Inositol Hexaacetate) | DMSO | Soluble | A common solvent for preparing stock solutions for cell culture. |
Experimental Protocols
This section outlines two primary protocols for dissolving myo-inositol hexaacetate for cell culture use: one using sterile water and the other using DMSO. The choice of solvent will depend on the experimental requirements and the specific form of the compound available.
Protocol 1: Dissolving Phytic Acid (Aqueous Stock Solution)
This protocol is suitable for the acidic form of myo-inositol hexaacetate (phytic acid), which is soluble in water.
-
Preparation of Stock Solution:
-
If using a commercially available 50% (w/w) phytic acid solution in water, this can be considered the primary stock solution.
-
If starting with a solid form of phytic acid, weigh out the desired amount in a sterile conical tube.
-
Add sterile, cell culture grade water to the tube to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the phytic acid is completely dissolved. Gentle warming in a water bath (37°C) may be required to aid dissolution.
-
-
Sterilization:
-
Sterilize the aqueous stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Storage:
-
Store the sterile stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium from a 100 mM stock, add 10 µL of the stock solution to the medium.
-
Gently mix the medium by swirling or pipetting up and down.
-
Protocol 2: Dissolving Myo-Inositol Hexaacetate (DMSO Stock Solution)
This protocol is suitable for forms of myo-inositol hexaacetate that may have lower aqueous solubility and for researchers who prefer to work with DMSO stock solutions.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of myo-inositol hexaacetate powder in a sterile conical tube.
-
Add cell culture grade DMSO to the tube to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
-
Sterilization:
-
Due to the nature of DMSO, filtration of high-concentration stock solutions can be challenging. It is generally assumed that a high-concentration DMSO stock is self-sterilizing. However, if desired, a PTFE (polytetrafluoroethylene) syringe filter can be used.
-
-
Storage:
-
Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles and exposure to moisture.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with concentrations below 0.1% being ideal[4].
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration of myo-inositol hexaacetate while keeping the DMSO concentration low. For example, to achieve a final concentration of 100 µM from a 100 mM stock in 10 mL of medium, add 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the treatment group, but without the myo-inositol hexaacetate.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for preparing myo-inositol hexaacetate solutions for cell culture.
Caption: Workflow for preparing myo-inositol hexaacetate solutions.
References
Application Notes and Protocols for Studying Phosphoinositide Signaling Using Myo-Inositol, Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide (PI) signaling pathways are central to a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The dysregulation of these pathways is frequently implicated in various diseases, including cancer and metabolic disorders. A key precursor for the synthesis of all phosphoinositides is myo-inositol. Studying the dynamics of PI signaling often requires modulating the intracellular concentration of myo-inositol.
myo-Inositol, a polar molecule, relies on specific transporters for its entry into cells.[1] To circumvent this and facilitate a more direct method of increasing intracellular myo-inositol levels, the cell-permeable derivative, myo-inositol,hexaacetate, can be utilized. This acetylated form readily crosses the cell membrane, and once inside the cell, it is hydrolyzed by intracellular esterases to release free myo-inositol. This approach allows for the study of the downstream effects of increased myo-inositol availability on phosphoinositide synthesis and signaling cascades, such as the PI3K/Akt pathway.
These application notes provide a comprehensive overview and detailed protocols for using this compound as a tool to investigate phosphoinositide signaling.
Principle of Action
The fundamental principle behind using this compound is its ability to serve as a pro-drug for myo-inositol. The six acetate groups render the molecule lipophilic, enabling its passive diffusion across the plasma membrane. Once in the cytoplasm, non-specific cellular esterases cleave the acetate groups, liberating myo-inositol. The increased intracellular pool of myo-inositol then becomes available for phosphatidylinositol (PI) synthase, which catalyzes its incorporation into phosphatidylinositol, the foundational lipid for all phosphoinositides. This can subsequently lead to an increased flux through the PI signaling pathways.
References
Application Notes and Protocols for Delivery of Myo-Inositol Hexaacetate into Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myo-inositol polyphosphates, such as myo-inositol hexakisphosphate (InsP6), are crucial signaling molecules in neurons, modulating a wide range of cellular processes including intracellular calcium signaling, gene expression, and synaptic activity. However, the highly charged nature of these molecules prevents their direct passage across the cell membrane. To overcome this limitation, myo-inositol can be peracetylated to form myo-inositol hexaacetate (InsP6Ac6), a lipophilic, membrane-permeant analog. Once inside the cell, it is hypothesized that endogenous esterases cleave the acetate groups, releasing the biologically active myo-inositol phosphates.
These application notes provide a detailed protocol for the delivery of myo-inositol hexaacetate into primary neurons, enabling the study of its effects on neuronal function. The protocol is based on the principles of delivering membrane-permeant small molecules to primary neuronal cultures. Additionally, methods for assessing the efficacy of delivery and potential downstream signaling effects are described.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Myo-Inositol Hexaacetate Stock Concentration | 10-50 mM in DMSO | Prepare fresh or store in small aliquots at -20°C to avoid freeze-thaw cycles. |
| Final Working Concentration in Culture Medium | 1-100 µM | The optimal concentration should be determined empirically for each neuronal culture type and experimental endpoint. |
| Incubation Time | 30 minutes - 24 hours | Shorter incubation times are suitable for observing rapid signaling events (e.g., calcium mobilization), while longer times may be necessary for studying changes in gene expression or synaptic plasticity. |
| Primary Neuron Seeding Density | 1 x 10^5 to 5 x 10^5 cells/mL | Adjust based on the specific requirements of the downstream assay. |
Table 2: Summary of Potential Downstream Effects of Intracellular Myo-Inositol Phosphates
| Signaling Pathway/Cellular Process | Potential Effect of Increased Intracellular Inositol Phosphates | Key Inositol Phosphate(s) |
| Intracellular Calcium Mobilization | Release of Ca2+ from endoplasmic reticulum stores.[1] | Ins(1,4,5)P3 |
| Ion Channel Modulation | Enhancement of L-type Ca2+ channel activity.[2] Inhibition of inwardly rectifying K+ channels.[3][4] | InsP6 |
| PI3K/Akt Signaling | Potential modulation of the PI3K/Akt/GSK-3α pathway.[3] | Myo-inositol |
| Histone Deacetylase (HDAC) Activity | Activation of Class I HDACs, leading to changes in gene expression. | Inositol Phosphates |
| Synaptic Transmission | Inhibition of excitatory postsynaptic currents. | InsP6 |
| Synaptogenesis | Promotion of synapse abundance and enlargement of excitatory postsynaptic sites.[5][6][7] | Myo-inositol |
Experimental Protocols
Protocol for Delivery of Myo-Inositol Hexaacetate to Primary Neurons
This protocol describes a general method for loading primary neurons with myo-inositol hexaacetate. Optimization of concentrations and incubation times is recommended for specific experimental contexts.
Materials:
-
Primary neuronal culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Myo-Inositol Hexaacetate (InsP6Ac6)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
37°C, 5% CO2 incubator
Procedure:
-
Preparation of Myo-Inositol Hexaacetate Stock Solution:
-
Dissolve myo-inositol hexaacetate in sterile DMSO to a final concentration of 10-50 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Plating and Culture of Primary Neurons:
-
Plate primary neurons on appropriate culture vessels (e.g., poly-D-lysine coated plates or coverslips) at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a 5% CO2 incubator until the desired stage of maturity for the experiment.
-
-
Loading of Primary Neurons with Myo-Inositol Hexaacetate:
-
On the day of the experiment, thaw an aliquot of the myo-inositol hexaacetate stock solution.
-
Prepare the working solution by diluting the stock solution directly into pre-warmed culture medium to the desired final concentration (e.g., 1-100 µM). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
As a vehicle control, prepare a corresponding volume of culture medium containing the same final concentration of DMSO.
-
Carefully remove the existing culture medium from the neurons and replace it with the medium containing myo-inositol hexaacetate or the vehicle control.
-
Incubate the neurons for the desired period (30 minutes to 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Washing and Downstream Analysis:
-
Following incubation, gently aspirate the loading medium.
-
Wash the neurons two to three times with pre-warmed PBS or culture medium to remove any extracellular myo-inositol hexaacetate.
-
The neurons are now ready for downstream analysis (e.g., calcium imaging, electrophysiology, immunocytochemistry, or biochemical assays).
-
Protocol for Assessing Intracellular Deacetylation (Esterase Activity)
This protocol provides a method to indirectly assess the intracellular deacetylation of myo-inositol hexaacetate by measuring general esterase activity using a fluorogenic substrate.
Materials:
-
Primary neurons treated with myo-inositol hexaacetate or vehicle control
-
Calcein AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a Calcein AM working solution: Dilute the Calcein AM stock solution (typically 1 mM in DMSO) to a final concentration of 1-5 µM in HBSS.
-
Load cells with Calcein AM: After the desired incubation with myo-inositol hexaacetate, wash the neurons once with HBSS. Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash cells: Gently wash the cells twice with HBSS to remove extracellular Calcein AM.
-
Measure fluorescence: Measure the intracellular fluorescence of calcein using a fluorescence microscope or a plate reader with appropriate filter sets (excitation ~495 nm, emission ~515 nm). An increase in green fluorescence indicates esterase activity.
-
Analysis: Compare the fluorescence intensity between control and myo-inositol hexaacetate-treated neurons. A significant difference might suggest that high concentrations of the acetylated compound could affect general esterase activity.
Mandatory Visualizations
Caption: Experimental workflow for delivering myo-inositol hexaacetate to primary neurons.
Caption: Putative signaling pathway of myo-inositol hexaacetate in primary neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. Inositol hexakisphosphate increases L-type Ca2+ channel activity by stimulation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol hexakisphosphate is a physiological signal regulating the K+-inward rectifying conductance in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexakisphosphate is a physiological signal regulating the K+-inward rectifying conductance in guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human milk component myo-inositol promotes neuronal connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The human milk component myo-inositol promotes neuronal connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Signaling Pathways with Myo-Inositol, Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a key player in insulin signal transduction. It is a precursor to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade. Deficiencies in myo-inositol have been linked to insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. Myo-inositol, hexaacetate, a derivative of myo-inositol, is a more lipophilic compound, potentially offering enhanced cell permeability. It is hypothesized that once inside the cell, myo-inositol, hexaacetate is deacetylated to myo-inositol, thus serving as an effective delivery vehicle for the active compound.
These application notes provide a comprehensive overview of the use of myo-inositol in studying insulin signaling pathways, with the consideration that myo-inositol, hexaacetate can be utilized as a precursor. Detailed protocols for key experiments are provided to facilitate research in this area.
Mechanism of Action
Myo-inositol exerts its effects on insulin signaling through multiple mechanisms:
-
Second Messenger Precursor: Myo-inositol is a fundamental component of phosphatidylinositol 4,5-bisphosphate (PIP2). Upon insulin receptor activation, PIP2 is hydrolyzed to inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Inositol Phosphoglycans (IPGs): Myo-inositol is a component of IPGs, which are released upon insulin stimulation and are believed to mediate some of insulin's metabolic effects.
-
PI3K/Akt Pathway Activation: Myo-inositol has been shown to enhance the phosphorylation and activation of key proteins in the PI3K/Akt signaling pathway, a central route for insulin's metabolic actions.
-
GLUT4 Translocation: A crucial step in glucose uptake, the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, is promoted by myo-inositol, thereby increasing glucose import into cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of myo-inositol on key aspects of insulin signaling. Note that these studies were conducted with myo-inositol, and similar effects are anticipated upon the intracellular conversion of myo-inositol, hexaacetate.
Table 1: Effect of Myo-Inositol on Glucose Uptake and Intestinal Absorption
| Parameter | Model System | Myo-Inositol Concentration | Effect | Reference |
| IC50 (Intestinal Glucose Absorption) | Isolated Rat Jejunum | 28.23 ± 6.01% | Inhibition of glucose absorption | [1][2] |
| GU50 (Muscle Glucose Uptake, without insulin) | Isolated Rat Psoas Muscle | 8.61 ± 0.55% | Increased glucose uptake | [1][2] |
| GU50 (Muscle Glucose Uptake, with insulin) | Isolated Rat Psoas Muscle | 2.68 ± 0.75% | Increased glucose uptake | [1][2] |
Table 2: Effect of Myo-Inositol on Insulin Signaling Protein Expression and Phosphorylation
| Target Protein/Gene | Cell/Tissue Type | Myo-Inositol Treatment | Fold Change/Effect | Reference |
| p-Akt | Human Bronchial Epithelial Cells | 1 mmol/L | Maximal inhibition of endogenous phosphorylation | [3] |
| p-ERK | Human Bronchial Epithelial Cells | 1 mmol/L | Maximal inhibition of endogenous phosphorylation | [3] |
| AMPK mRNA | Peripheral Blood Mononuclear Cells (NAFLD patients) | 4 g/day for 8 weeks | Significant increase in fold change (p = 0.019) | [4][5] |
| AKT mRNA | Peripheral Blood Mononuclear Cells (NAFLD patients) | 4 g/day for 8 weeks | Significant increase in fold change (p = 0.049) | [4][5] |
| PDK-1 mRNA | Peripheral Blood Mononuclear Cells (NAFLD patients) | 4 g/day for 8 weeks | Significant increase in fold change (p = 0.029) | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway indicating the points of action for myo-inositol.
References
- 1. The cellular language of myo-inositol signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A myo-inositol bioassay utilizing an auxotrophic strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Myo-Inositol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol is a carbocyclic sugar that serves as a fundamental building block for a multitude of signaling molecules in eukaryotic cells, most notably the inositol phosphates (IPs) and phosphoinositides (PIs). The phosphoinositide signaling pathway, initiated by the phosphorylation of phosphatidylinositol (a lipid containing a myo-inositol headgroup), governs a vast array of cellular processes, including cell growth, differentiation, apoptosis, and intracellular calcium signaling.
Radiolabeled derivatives of myo-inositol are indispensable tools for elucidating these complex signaling pathways. By tracing the metabolic fate of these labeled precursors, researchers can monitor the activity of kinases and phosphatases involved in inositol metabolism and gain insights into the dynamic regulation of these signaling networks under various physiological and pathological conditions.
Myo-inositol hexaacetate, the fully acetylated form of myo-inositol, is a lipophilic derivative that can facilitate the delivery of myo-inositol across cell membranes. Once inside the cell, esterases can hydrolyze the acetate groups, releasing myo-inositol and making it available for incorporation into the phosphoinositide pathway. This application note provides a detailed protocol for the synthesis of radiolabeled myo-inositol hexaacetate, a valuable tracer for studying inositol metabolism and signaling. The protocol describes the per-O-acetylation of commercially available [³H]myo-inositol.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of radiolabeled myo-inositol hexaacetate.
| Parameter | Value | Notes |
| Starting Material | ||
| Compound | [2-³H(N)]-myo-Inositol | Commercially available radiochemical. |
| Specific Activity | >10 Ci/mmol (>370 GBq/mmol) | The specific activity of the commercial stock. |
| Concentration | 1 mCi/mL in aqueous solution | The concentration of the commercial stock. |
| Reaction Product | ||
| Compound | [2-³H(N)]-myo-Inositol Hexaacetate | The desired radiolabeled product. |
| Expected Radiochemical Yield | >90% | Based on the high efficiency of per-O-acetylation reactions of polyols. Actual yield may vary depending on the reaction scale and purification efficiency.[1] |
| Expected Radiochemical Purity | >98% | After purification by silica gel chromatography. |
Experimental Protocols
Synthesis of [³H]myo-Inositol Hexaacetate
This protocol describes the microscale acetylation of [³H]myo-inositol using acetic anhydride and pyridine.[1]
Materials:
-
[2-³H(N)]-myo-Inositol (1 mCi/mL in aqueous solution)
-
Anhydrous pyridine
-
Acetic anhydride (Ac₂O)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Scintillation vials and scintillation cocktail
Equipment:
-
Reaction vial (e.g., 1.5 mL conical vial with a screw cap)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
-
Liquid scintillation counter
Procedure:
-
Preparation of Starting Material:
-
In a reaction vial, carefully evaporate the aqueous solvent from a known amount of [³H]myo-inositol (e.g., 100 µCi) under a gentle stream of nitrogen or by lyophilization.
-
To ensure the starting material is anhydrous, co-evaporate with anhydrous toluene (2 x 100 µL).
-
-
Acetylation Reaction:
-
Under an inert atmosphere (nitrogen or argon), dissolve the dried [³H]myo-inositol in anhydrous pyridine (100 µL).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add acetic anhydride (50 µL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (see section 3.2). The reaction is complete when the polar starting material spot is no longer visible and a new, non-polar product spot appears.
-
-
Work-up:
-
Quench the reaction by the slow addition of methanol (50 µL) at 0°C.
-
Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 200 µL) to remove residual pyridine.
-
Dissolve the residue in dichloromethane (500 µL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 µL), saturated aqueous NaHCO₃ (2 x 200 µL), and brine (1 x 200 µL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization
Purification by Silica Gel Chromatography:
-
Pack a small chromatography column with silica gel in a suitable solvent system (e.g., hexane:ethyl acetate, 3:1 v/v).
-
Dissolve the crude [³H]myo-inositol hexaacetate in a minimal amount of dichloromethane and load it onto the column.
-
Elute the product with the chosen solvent system, collecting fractions.
-
Analyze the radioactivity of each fraction by liquid scintillation counting.
-
Pool the fractions containing the purified product and concentrate under reduced pressure.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v) or Toluene:Ethyl Acetate (2:1 v/v)
-
Visualization:
-
UV light (if a UV-active tag is included, not applicable here)
-
Iodine vapor
-
Staining with a suitable agent (e.g., phosphomolybdic acid or potassium permanganate solution) for non-radioactive standards.
-
For the radiolabeled compound, the plate can be analyzed using a TLC scanner or by scraping sections of the silica and performing liquid scintillation counting.
-
-
Expected Rf values:
-
myo-Inositol (starting material): ~0 (highly polar)
-
myo-Inositol hexaacetate (product): ~0.5-0.7 (non-polar)
-
Characterization:
The identity of the non-radiolabeled product, synthesized in parallel, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For the radiolabeled product, co-elution with an authentic, non-labeled standard on TLC and/or HPLC provides strong evidence of its identity.
Visualizations
Signaling Pathway
Caption: Simplified phosphoinositide signaling pathway.
Experimental Workflow
Caption: Workflow for synthesizing radiolabeled myo-inositol hexaacetate.
References
Application Notes: The Role of Myo-Inositol Hexaacetate (InsP6) in Cancer Cell Line Research
Introduction
Myo-inositol hexaacetate, also known as inositol hexaphosphate (InsP6) or phytic acid, is a naturally occurring compound found abundantly in cereals, legumes, and nuts.[1] In recent years, InsP6 has garnered significant attention in cancer research for its broad-spectrum anticancer activities.[2] It has demonstrated both chemopreventive and therapeutic potential in various in vitro and in vivo models.[2][3] These application notes provide a comprehensive overview of the use of InsP6 in cancer cell line research, including its mechanisms of action, and detailed protocols for key experimental assays.
Mechanism of Action
InsP6 exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2][4] Its primary mechanisms involve the modulation of critical signaling pathways that are often dysregulated in cancer.
1. Inhibition of Cell Proliferation and Growth
InsP6 has been shown to inhibit the growth of a wide range of cancer cell lines in a dose- and time-dependent manner.[5][6] This inhibitory effect is observed in various cancer types, including breast, colon, prostate, and leukemia.[4][6] The typical effective concentrations for growth inhibition range from 0.5 mM to 5.0 mM.[4]
2. Induction of Apoptosis
A key aspect of InsP6's anticancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This is achieved through the activation of caspase-dependent pathways.[7][8] InsP6 has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[2]
3. Cell Cycle Arrest
InsP6 can halt the progression of the cell cycle, primarily by inducing a G0/G1 phase arrest.[1][9] This is accomplished by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[2]
4. Modulation of Signaling Pathways
The anticancer effects of InsP6 are mediated through its interaction with crucial intracellular signaling pathways:
-
PI3K/Akt Pathway: InsP6 is a known inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival, growth, and proliferation.[2] By inhibiting PI3K, InsP6 prevents the phosphorylation and activation of Akt, leading to downstream effects that favor apoptosis and inhibit cell growth.[7]
-
MAPK/ERK Pathway: InsP6 also modulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, another critical pathway involved in cell proliferation and survival.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations of InsP6 on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Proliferation by Myo-Inositol Hexaacetate (InsP6)
| Cancer Cell Line | Cancer Type | InsP6 Concentration | Treatment Duration | Effect |
| HT-29 | Colon Carcinoma | 1 mM | 24 hours - 6 days | Significant growth inhibition[5] |
| MCF-7 | Breast Cancer (ER+) | 1 mM | 24 hours - 6 days | Significant growth inhibition[6] |
| MDA-MB-231 | Breast Cancer (ER-) | 1 mM | 24 hours - 6 days | Significant growth inhibition[6] |
| PC-3 | Prostate Cancer | 1 mM | 24 hours | Significant growth inhibition[9] |
| Jurkat | Leukemia | 1.0 - 4.0 mM | Not specified | Decreased cell viability[1] |
Table 2: Effects of Myo-Inositol Hexaacetate (InsP6) on Cell Cycle
| Cancer Cell Line | Cancer Type | InsP6 Concentration | Treatment Duration | Effect |
| MCF-7 | Breast Cancer (ER+) | 5 mM | 3 days | Accumulation in G0/G1 phase[9] |
| MDA-MB-231 | Breast Cancer (ER-) | 5 mM | 2 days | Transient accumulation in G0/G1 phase[9] |
| HT-29 | Colon Carcinoma | 5 mM | 3 days | Accumulation in G0/G1 phase[9] |
| Jurkat | Leukemia | Not specified | Not specified | Accumulation in G0/G1 phase[1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of InsP6 on cancer cell lines.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of InsP6 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Myo-Inositol Hexaacetate (InsP6) stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of InsP6 in complete medium to achieve final concentrations ranging from 0.1 mM to 10 mM. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of InsP6. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells following InsP6 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Myo-Inositol Hexaacetate (InsP6)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of InsP6 for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after InsP6 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Myo-Inositol Hexaacetate (InsP6)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with InsP6 as required.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway
This protocol is used to assess the effect of InsP6 on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Myo-Inositol Hexaacetate (InsP6)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with InsP6, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin).
Visualizations
Caption: InsP6 inhibits the PI3K/Akt pathway, leading to reduced cell survival and proliferation, and induction of apoptosis and G1 cell cycle arrest.
Caption: Experimental workflow for assessing cell proliferation using the MTT assay after treatment with myo-inositol hexaacetate (InsP6).
References
- 1. Cytotoxic effect of inositol hexaphosphate and its Ni(II) complex on human acute leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol phosphates have novel anticancer function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IP6-induced growth inhibition and differentiation of HT-29 human colon cancer cells: involvement of intracellular inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anti-cancer functions of IP6: growth inhibition and differentiation of human mammary cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol Hexakisphosphate (InsP₆) Induces Apoptosis via Caspase-Dependent Pathways: Molecular Docking Insights | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Application of Myo-Inositol Hexaacetate in Plant Biology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol hexaacetate, commonly known as phytic acid (InsP6), and its precursor myo-inositol, are pivotal molecules in plant biology, playing crucial roles in a myriad of physiological processes. These range from phosphorus storage and signal transduction to stress response and hormone regulation. This document provides detailed application notes and experimental protocols for the use of myo-inositol and its derivatives in plant biology research, aimed at facilitating further exploration of their functions and potential applications.
Core Functions and Applications in Plant Biology
Myo-inositol and its phosphorylated derivatives are integral to several key areas of plant science:
-
Phosphorus Storage: Phytic acid is the primary storage form of phosphorus in seeds, accounting for up to 85% of the total phosphorus content.[1] During germination, phytases hydrolyze phytic acid to release inorganic phosphate, providing the necessary energy and nutrients for seedling growth.[1]
-
Signal Transduction: Myo-inositol is a key component of the phosphoinositide (PI) signaling pathway, which is involved in various cellular responses to environmental and hormonal stimuli.[2][3] Inositol phosphates, including InsP6, act as signaling molecules that regulate processes such as calcium mobilization, ion channel activity, and gene expression.[3]
-
Stress Response: Accumulation of myo-inositol and its derivatives has been linked to enhanced tolerance to abiotic stresses such as salinity and drought.[4][5] These compounds can act as osmoprotectants, helping to maintain cellular turgor and protect macromolecules from stress-induced damage.[5] Exogenous application of myo-inositol has been shown to alleviate salt stress by enhancing antioxidant systems and maintaining membrane stability.[4]
-
Hormonal Regulation: Myo-inositol is involved in the storage and transport of the plant hormone auxin (indole-3-acetic-acid).[6] It can form conjugates with auxin, thereby regulating its availability and activity within the plant.[6] Phytic acid is also implicated in the synthesis of abscisic acid and gibberellins, hormones that regulate seed germination and dormancy.[7]
-
Cell Wall Biosynthesis: An oxidized form of myo-inositol is a precursor for the synthesis of UDP-D-glucuronic acid, a key building block of cell wall polysaccharides like pectin and hemicellulose.[8]
-
Nutrient Uptake and Biofortification: Foliar application of myo-inositol has been demonstrated to enhance the uptake and accumulation of micronutrients like zinc in wheat grains, offering a potential strategy for biofortification.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the application of myo-inositol and the analysis of phytic acid in plants.
Table 1: Myo-Inositol Treatment Concentrations and Observed Effects
| Plant Species | Treatment Type | Myo-Inositol Concentration | Duration | Key Observed Effects | Reference(s) |
| Arabidopsis thaliana | In vitro (B5 medium) | 100 mg/L | 4 weeks | Altered root growth, enhanced sensitivity to Agrobacterium transformation. | [8] |
| Arabidopsis thaliana | In vitro (medium) | 0, 50, 100, 500, 1000 mg/L | 4 weeks | Primary root lengths of 4.3, 3.3, 3.1, 2.5, and 3.0 cm, respectively. | [11] |
| Chenopodium quinoa | Foliar application | Not specified | - | Alleviated salt stress, increased growth and photosynthesis. | [4] |
| Triticum aestivum (Wheat) | Foliar application | 0.25% v/v | During stem elongation | Increased zinc concentration in shoots and grains. | [9][10] |
| Tamarix ramosissima | Hydroponics | Not specified (NaCl stress) | 48h and 168h | Accumulation of myo-inositol as an osmotic regulator and ROS scavenger. | [12] |
Table 2: Phytic Acid Quantification Data
| Plant Material | Quantification Method | Key Findings | Reference(s) |
| Grains | UV/Vis spectroscopy (Megazyme kit) | Reliable quantification with a limit of quantification of 1408 mg/kg. | [13] |
| Legumes and food products | Colorimetric analysis with Wade reagent | Linear response in the concentration range of 5–50 µg/mL. | [14] |
| Bambara groundnut seeds | Spectrophotometry (phosphomolybdenum blue) | Linear relationship between phosphorus concentration and absorbance at 720 nm. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving myo-inositol and phytic acid in plant biology research.
Protocol for Assessing the Effect of Exogenous Myo-Inositol on Plant Growth under Normal and Stress Conditions
Objective: To evaluate the impact of exogenously applied myo-inositol on the growth and stress tolerance of plants.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, Chenopodium quinoa)
-
Growth medium (e.g., Murashige and Skoog (MS) medium, B5 medium) or soil
-
Myo-inositol stock solution (e.g., 10 g/L in sterile water)
-
Stress-inducing agent (e.g., NaCl for salt stress)
-
Petri plates or pots
-
Growth chamber or greenhouse with controlled environmental conditions
-
Ruler and balance for growth measurements
-
Spectrophotometer for physiological assays (e.g., chlorophyll content)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween-20 for 10 minutes, and rinse with sterile water).
-
For in vitro studies, place sterilized seeds on Petri plates containing the appropriate growth medium. For soil-based studies, sow seeds in pots filled with a suitable substrate.
-
-
Myo-Inositol Treatment:
-
In vitro: Supplement the growth medium with different concentrations of myo-inositol (e.g., 0, 50, 100, 500, 1000 mg/L) from the sterile stock solution before solidifying.[11]
-
Foliar Application: For soil-grown plants, prepare a myo-inositol solution (e.g., 0.25% v/v) in water with a surfactant (e.g., 0.05% Tween-20) and spray evenly onto the leaves of the plants at the desired growth stage.[9][10]
-
-
Stress Application (for stress tolerance studies):
-
After a period of initial growth (e.g., 2 weeks), introduce the stress treatment.
-
Salt Stress: For in vitro studies, transfer seedlings to a medium containing NaCl (e.g., 100 mM, 150 mM). For soil-grown plants, irrigate with a saline solution.
-
-
Growth and Data Collection:
-
Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
After a defined period (e.g., 2-4 weeks), measure growth parameters such as primary root length, shoot fresh and dry weight, and leaf area.
-
Conduct physiological assays, such as measuring chlorophyll content, to assess plant health.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
-
Protocol for Quantification of Phytic Acid in Plant Tissues
Objective: To determine the concentration of phytic acid in plant tissues, particularly in seeds.
Materials:
-
Dried plant material (e.g., ground seeds)
-
Extraction solution (e.g., 0.66 M HCl)
-
Phytic acid assay kit (e.g., Megazyme K-PHYT) or reagents for colorimetric analysis (e.g., Wade reagent: FeCl₃ and sulfosalicylic acid)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Vortex mixer
-
Phytic acid standard solution
Procedure (based on Colorimetric Method):
-
Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
Weigh a precise amount of the ground sample (e.g., 100 mg) into a centrifuge tube.
-
-
Extraction:
-
Add the extraction solution (e.g., 2 mL of 0.66 M HCl) to the sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours) with occasional vortexing to facilitate extraction.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted phytic acid.
-
-
Colorimetric Reaction:
-
In a new tube, mix an aliquot of the supernatant with the Wade reagent. The phytic acid will form a complex with the iron in the reagent, leading to a color change.[14]
-
Prepare a standard curve using known concentrations of the phytic acid standard solution.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., 500 nm for the Wade reagent method).[14]
-
-
Calculation:
-
Determine the concentration of phytic acid in the samples by comparing their absorbance to the standard curve.
-
Express the results as mg of phytic acid per gram of dry weight of the plant material.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to myo-inositol hexaacetate in plant biology.
Caption: Biosynthesis pathway of myo-inositol hexaacetate (phytic acid) in plant cells.
Caption: The Phosphoinositide (PI) signaling pathway involving myo-inositol derivatives.
Caption: Experimental workflow for studying the effects of myo-inositol on plant stress tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous Myo-Inositol Alleviates Salt Stress by Enhancing Antioxidants and Membrane Stability via the Upregulation of Stress Responsive Genes in Chenopodium quinoa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Foliar Application of an Inositol-Based Plant Biostimulant Boosts Zinc Accumulation in Wheat Grains: A μ-X-Ray Fluorescence Case Study [frontiersin.org]
- 10. Foliar Application of an Inositol-Based Plant Biostimulant Boosts Zinc Accumulation in Wheat Grains: A μ-X-Ray Fluorescence Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 14. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting low yield in myo-Inositol,hexaacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of myo-Inositol,hexaacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the peracetylation of myo-inositol.
Q1: My reaction seems to be incomplete, resulting in a low yield of myo-inositol hexaacetate. What are the possible causes?
An incomplete reaction is a frequent cause of low yields. Several factors related to the reaction conditions and reagents can contribute to this issue.
-
Insufficient Acetic Anhydride: The acetylation of all six hydroxyl groups of myo-inositol requires a sufficient excess of the acetylating agent. A low molar ratio of acetic anhydride to myo-inositol can lead to the formation of partially acetylated intermediates.
-
Inadequate Reaction Time or Temperature: The peracetylation of polyols can be slow. Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. While room temperature reactions are possible, gentle heating (e.g., 50-70°C) can often drive the reaction to completion.[1]
-
Poor Solubility of myo-Inositol: myo-Inositol has limited solubility in acetic anhydride alone. Pyridine serves not only as a catalyst but also as a co-solvent to aid in the dissolution of the starting material.[2] Inadequate dissolution will result in a heterogeneous reaction mixture and incomplete conversion.
-
Moisture Contamination: Acetic anhydride readily reacts with water to form acetic acid. Any moisture in the starting materials (myo-inositol, pyridine) or the reaction flask will consume the anhydride, reducing the amount available for the acetylation reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Q2: I've confirmed my reaction went to completion, but my isolated yield is still low. What are other potential reasons?
Low isolated yields can also stem from issues during the work-up and purification stages.
-
Product Loss During Work-up: The work-up procedure to remove excess pyridine and acetic acid can lead to product loss. Co-evaporation with a solvent like toluene is an effective method for removing pyridine, but care must be taken to avoid loss of product, especially if it is volatile under the conditions used.[1]
-
Hydrolysis of the Ester Groups: Although acetyl groups are generally stable under acidic conditions, prolonged exposure to aqueous acidic or basic conditions during work-up could potentially lead to some hydrolysis back to partially acetylated inositols or the starting material.
-
Inefficient Purification: The choice of solvent for recrystallization is crucial for obtaining a high recovery of pure product. If the product is too soluble in the chosen solvent, a significant amount will remain in the mother liquor. Ethanol or aqueous ethanol mixtures are often used for the recrystallization of inositol derivatives.
Q3: My final product is discolored. What causes this and how can I prevent it?
Color formation can be a result of side reactions or impurities.
-
High Reaction Temperatures: Excessive heating during the reaction can lead to the degradation of the starting material or product, resulting in colored impurities.
-
Pyridine-Acetic Anhydride Side Products: Pyridine can react with acetic anhydride to form colored byproducts.[3][4] While this is often a minor pathway, it can contribute to discoloration.
-
Impurities in Starting Materials: The purity of the initial myo-inositol and pyridine can affect the color of the final product.
To minimize discoloration, use pure reagents, avoid excessive heat, and consider purification methods like treatment with activated carbon if necessary.
Frequently Asked Questions (FAQs)
Q: What is a typical protocol for the synthesis of myo-inositol hexaacetate?
A common and effective method involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[1][3][5]
Experimental Protocol: Peracetylation of myo-Inositol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve myo-inositol in anhydrous pyridine.
-
Reagent Addition: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 6-10 molar equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-70°C) can be applied to expedite the reaction.[1]
-
Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water or methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Q: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the non-polar product (myo-inositol hexaacetate) from the polar starting material (myo-inositol) and any partially acetylated intermediates. The starting material will have a low Rf value, while the fully acetylated product will have a high Rf value.
Q: What are the key safety precautions when performing this synthesis?
-
Acetic Anhydride: It is corrosive and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Pyridine: It is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a fume hood and wear appropriate PPE.
Data Presentation
The following table summarizes key experimental parameters for the acetylation of polyols, which can be adapted for the synthesis of myo-inositol hexaacetate.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Acetylation Reagent | Acetic Anhydride | Acetic Anhydride | Standard reagent for per-O-acetylation. |
| Catalyst/Solvent | Pyridine | Pyridine | Acts as a base catalyst and aids in dissolving the polyol.[2][3][5] |
| Molar Ratio (Ac₂O:OH) | >6:1 | >10:1 | A significant excess ensures complete acetylation of all hydroxyl groups. |
| Temperature | Room Temperature | 50-70°C | Higher temperatures can increase the reaction rate but may also lead to side products.[1] |
| Reaction Time | 12-24 hours | 2-16 hours | Dependent on temperature and substrate reactivity. Monitor by TLC.[3] |
| Work-up | Aqueous Quench, Extraction | Co-evaporation with Toluene | Toluene co-evaporation is effective for removing residual pyridine.[1] |
| Purification | Column Chromatography | Recrystallization (e.g., from Ethanol) | Recrystallization is often sufficient for obtaining a pure product.[6] |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of myo-inositol hexaacetate.
Caption: Experimental workflow for myo-inositol hexaacetate synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Optimizing Myo-Inositol, Hexaacetate Concentration for In Vitro Assays
Welcome to the technical support center for the use of myo-inositol, hexaacetate in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is myo-inositol, hexaacetate and how does it differ from myo-inositol?
Myo-inositol, hexaacetate is a derivative of myo-inositol where the six hydroxyl groups of the myo-inositol ring are acetylated. This acetylation increases the lipophilicity of the molecule compared to the highly polar myo-inositol. The enhanced lipophilicity is thought to facilitate its passage across cell membranes. It is hypothesized that once inside the cell, myo-inositol, hexaacetate is deacetylated by intracellular esterases to release myo-inositol, thereby acting as a cell-permeable pro-drug.
Q2: What is the proposed mechanism of action of myo-inositol, hexaacetate in in vitro assays?
The primary proposed mechanism of action for myo-inositol, hexaacetate is to serve as an efficient intracellular delivery vehicle for myo-inositol. Once deacetylated, the released myo-inositol is expected to participate in the phosphoinositide signaling pathway. This pathway is crucial for a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), which is then phosphorylated to form key second messengers like phosphatidylinositol 4,5-bisphosphate (PIP2).[2]
Q3: How should I dissolve myo-inositol, hexaacetate for use in cell culture?
Due to its lipophilic nature, myo-inositol, hexaacetate is poorly soluble in aqueous solutions like cell culture media. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[3] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is a safe final concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or less is generally considered safe, with an ideal concentration at or below 0.1%.[3] However, it is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q5: What are typical starting concentrations for myo-inositol, hexaacetate in in vitro assays?
Direct data on optimal concentrations for myo-inositol, hexaacetate are limited. However, based on studies using myo-inositol, a logical starting point would be to test a range of concentrations that, upon assumed complete intracellular conversion, would yield effective myo-inositol concentrations. For example, in studies on prostate cancer cells, myo-inositol has shown an IC50 of 0.06 mg/mL.[4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Guide 1: Compound Precipitation in Cell Culture Medium
Problem: My myo-inositol, hexaacetate precipitates out of solution when I add it to my cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Myo-inositol, hexaacetate is a lipophilic compound with low aqueous solubility. |
| Solution 1: Optimize Dilution Method. Instead of adding the DMSO stock directly to the full volume of media, first, add the stock solution to a small volume of serum-containing media, vortex gently, and then add this mixture to the rest of the culture medium. The proteins in the serum can help to stabilize the compound. | |
| Solution 2: Use a Lower Final Concentration. The desired final concentration may be above the solubility limit of the compound in your specific cell culture medium. Try a lower concentration range. | |
| High DMSO Stock Concentration | Using a very high concentration DMSO stock may lead to a higher local concentration upon dilution, causing precipitation. |
| Solution: Prepare a More Dilute DMSO Stock. If feasible, lower the concentration of your DMSO stock solution so that a larger volume can be added to the media, which can aid in dispersion. Ensure the final DMSO concentration remains within a safe range for your cells. |
Guide 2: Inconsistent or No Cellular Effect Observed
Problem: I am not observing the expected biological effect after treating my cells with myo-inositol, hexaacetate.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration used may be too low to elicit a response. |
| Solution: Perform a Dose-Response Study. Test a wider range of concentrations to identify the optimal effective concentration for your specific cell line and endpoint. | |
| Insufficient Incubation Time | The duration of the treatment may not be long enough for the compound to be taken up, deacetylated, and for the resulting myo-inositol to exert its effects. |
| Solution: Optimize Incubation Time. Perform a time-course experiment to determine the optimal duration of treatment. | |
| Low Intracellular Deacetylation | The cell line being used may have low intracellular esterase activity, leading to inefficient conversion of myo-inositol, hexaacetate to myo-inositol. |
| Solution 1: Use a Different Cell Line. If possible, test the compound on a different cell line known to have higher esterase activity. | |
| Solution 2: Compare with Myo-Inositol. Run a parallel experiment with myo-inositol to confirm that the signaling pathway is active in your cells and to assess the relative efficacy. | |
| Compound Instability | The compound may be unstable in the cell culture medium over long incubation periods. |
| Solution: Refresh Media with Fresh Compound. For long-term experiments, consider replacing the media with freshly prepared myo-inositol, hexaacetate-containing media at regular intervals. |
Data Presentation
Table 1: Reported In Vitro Concentrations of Myo-Inositol
This table provides a summary of myo-inositol concentrations used in various in vitro studies, which can serve as a reference for designing dose-response experiments for myo-inositol, hexaacetate.
| Cell Line/System | Assay Type | Myo-Inositol Concentration | Observed Effect | Reference |
| DU-145 (Prostate Cancer) | Cytotoxicity (Trypan Blue) | 0.06 mg/mL | IC50 (50% inhibition of cell viability) | [4] |
| L929 (Mouse Fibroblast) | Cytotoxicity | 0.06 mg/mL | <11% inhibition (non-cytotoxic) | [4] |
| Human Endothelial Cells | Proliferation | 40 µmol/L | Maximal enhancement of proliferation | [5] |
| Bovine Embryos | In Vitro Fertilization | 0.02 - 0.04 g/L | Improved morula and blastocyst rates | [6] |
| HEK293T Cells | Cell Growth | 10 µM | Minimum concentration to permit growth in inositol-free media | [7] |
Experimental Protocols
Protocol 1: Preparation of Myo-Inositol, Hexaacetate Stock Solution
-
Materials:
-
Myo-inositol, hexaacetate powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of myo-inositol, hexaacetate to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Weigh the myo-inositol, hexaacetate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
(Optional) Sterilize the stock solution by filtering through a 0.22 µm PTFE syringe filter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Protocol for a Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Myo-inositol, hexaacetate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the myo-inositol, hexaacetate stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of myo-inositol, hexaacetate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Mandatory Visualization
Caption: General experimental workflow for in vitro assays with myo-inositol, hexaacetate.
Caption: Proposed signaling pathway of myo-inositol, hexaacetate.
Caption: Logical troubleshooting workflow for in vitro assays.
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A myo-inositol bioassay utilizing an auxotrophic strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Myo-inositol enhances the proliferation of human endothelial cells in culture but fails to prevent the delay induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of myo-inositol: Recent advance and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
stability of myo-Inositol,hexaacetate in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myo-Inositol, hexaacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Stability of myo-Inositol, hexaacetate in Different Buffer Systems
The stability of myo-Inositol, hexaacetate is critically dependent on the pH, temperature, and composition of the buffer system. As an ester-containing compound, it is susceptible to hydrolysis, which results in the deacetylation of the myo-inositol core. The primary degradation pathway is the cleavage of the ester bonds, leading to the formation of partially acetylated inositols and eventually free myo-inositol.
General Stability Profile:
-
Acidic Conditions (pH < 7): Hydrolysis of the acetate esters is catalyzed by acidic conditions. The rate of hydrolysis is generally slower than under basic conditions.
-
Neutral Conditions (pH ≈ 7): While more stable than in acidic or basic conditions, gradual hydrolysis can still occur over time, especially at elevated temperatures.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis is a significant degradation pathway for esters. myo-Inositol, hexaacetate is expected to be least stable in basic buffers, with the rate of deacetylation increasing with pH.
Quantitative Stability Data:
| Buffer System (Typical pH) | Expected Stability of myo-Inositol, hexaacetate | Primary Degradation Pathway |
| Acetate Buffer (pH 4-5.5) | Moderate | Acid-catalyzed hydrolysis |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | Moderate to Low | Neutral and base-catalyzed hydrolysis |
| Tris Buffer (pH 7-9) | Low | Base-catalyzed hydrolysis |
| Carbonate-Bicarbonate Buffer (pH 9-10.5) | Very Low | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study for myo-Inositol, hexaacetate
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of myo-Inositol, hexaacetate and to identify potential degradation products.[1]
Objective: To assess the stability of myo-Inositol, hexaacetate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation pathways.
Materials:
-
myo-Inositol, hexaacetate
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Purified Water
-
Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
Buffers: Acetate, Phosphate, Tris, or other relevant buffers
-
Equipment: HPLC with a suitable detector (e.g., UV, RI, or ELSD), LC-MS, pH meter, calibrated oven, photostability chamber.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of myo-Inositol, hexaacetate in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).
-
Control Sample (Time Zero): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the appropriate buffer or solvent and analyze immediately.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute to the analytical concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep at room temperature or a slightly elevated, controlled temperature for a set period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of acid, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw samples at set time points, dilute, and analyze.
-
-
Thermal Degradation:
-
Store both solid myo-Inositol, hexaacetate and a solution in a calibrated oven (e.g., 60-80°C).
-
Analyze samples at predetermined intervals.
-
-
Photostability:
-
Expose both solid and solution samples to light according to ICH Q1B guidelines.
-
Keep control samples protected from light.
-
Analyze both exposed and control samples.
-
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method capable of separating myo-Inositol, hexaacetate from its degradation products. LC-MS can be used to identify the major degradants.
Troubleshooting and FAQs
Q1: My myo-Inositol, hexaacetate solution appears cloudy or has precipitated in my aqueous buffer. What should I do?
A1: myo-Inositol, hexaacetate has lower aqueous solubility compared to its parent compound, myo-inositol.[2] Cloudiness or precipitation indicates that the concentration of myo-Inositol, hexaacetate exceeds its solubility in your buffer system.
-
Troubleshooting Steps:
-
Lower the Concentration: Try preparing a more dilute solution.
-
Use a Co-solvent: If your experimental design allows, consider using a small percentage of an organic co-solvent like DMSO or ethanol to prepare a stock solution before diluting it in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Gentle Warming and Sonication: Gentle warming and sonication may help to dissolve the compound, but be cautious as elevated temperatures can accelerate hydrolysis.
-
Q2: I am observing a decrease in the peak area of myo-Inositol, hexaacetate over a short period in my HPLC analysis. What could be the cause?
A2: A rapid decrease in the peak area suggests degradation of the compound.
-
Potential Causes and Solutions:
-
Hydrolysis: The most likely cause is the hydrolysis of the acetate groups. This is accelerated by non-neutral pH and higher temperatures.
-
Check Buffer pH: Ensure your buffer pH is as close to neutral as possible if stability is a concern.
-
Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C) and for the shortest time necessary before use. Avoid leaving solutions at room temperature for extended periods.
-
-
Mobile Phase Incompatibility: If the degradation is observed after injection into the HPLC, the mobile phase composition might be contributing to on-column degradation. This is less common but possible if the mobile phase has an extreme pH.
-
Q3: How can I monitor the stability of myo-Inositol, hexaacetate in my experiments?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
-
Recommended HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is often suitable for separating the relatively nonpolar myo-Inositol, hexaacetate from its more polar, deacetylated degradation products.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.
-
Detection: Since myo-Inositol, hexaacetate lacks a strong UV chromophore, detection can be challenging. Consider using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS).
-
Analysis: Monitor the decrease in the peak area of myo-Inositol, hexaacetate and the corresponding increase in the peak areas of its degradation products over time.
-
Q4: What are the expected degradation products of myo-Inositol, hexaacetate?
A4: The degradation will proceed through a series of deacetylation reactions, resulting in a mixture of partially acetylated myo-inositol isomers (penta-, tetra-, tri-, di-, and mono-acetates) and ultimately, free myo-inositol. The specific isomers formed will depend on the reaction conditions.
Q5: Can I use a standard UV-Vis spectrophotometer to measure the concentration and stability of myo-Inositol, hexaacetate?
A5: No, myo-Inositol, hexaacetate does not have a significant chromophore that absorbs light in the typical UV-Vis range (200-800 nm). Therefore, a UV-Vis spectrophotometer is not a suitable instrument for its direct quantification. Techniques like HPLC with RI or ELSD detection, or LC-MS are more appropriate.
Visualizations
Caption: Workflow for the forced degradation study of myo-Inositol, hexaacetate.
Caption: Potential signaling pathway of myo-Inositol following deacetylation.
References
Technical Support Center: Storage and Handling of myo-Inositol Hexaacetate
Welcome to the technical support center for myo-Inositol, hexaacetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your myo-inositol hexaacetate during storage and experimentation.
Troubleshooting Guide: Degradation of myo-Inositol Hexaacetate
This guide addresses potential issues related to the degradation of myo-inositol hexaacetate in a question-and-answer format.
Q1: I suspect my solid myo-inositol hexaacetate has degraded. What are the common signs of degradation?
A1: Degradation of solid myo-inositol hexaacetate can be indicated by several observations:
-
Change in Physical Appearance: The compound is typically an off-white solid. Any significant color change, clumping, or appearance of a liquid phase could suggest degradation.
-
Odor: The primary degradation pathway is the hydrolysis of the acetate ester bonds, which releases acetic acid. A faint to sharp vinegar-like smell is a strong indicator of degradation.
-
Reduced Purity: If you have access to analytical instrumentation, a decrease in the expected peak area or the appearance of new peaks in an HPLC or GC chromatogram compared to a reference standard would confirm degradation. The primary degradation products would be various partially acetylated myo-inositol intermediates and ultimately, myo-inositol.
Q2: My myo-inositol hexaacetate is stored as a solid at -20°C, but I still suspect degradation. What could be the cause?
A2: Even at -20°C, degradation can occur if the product is not handled properly. The most likely cause is exposure to moisture.
-
Moisture Contamination: The ester bonds of myo-inositol hexaacetate are susceptible to hydrolysis. If the container is not sealed properly, or if it is opened frequently in a humid environment, moisture can be introduced, leading to slow hydrolysis over time. Always ensure the container is tightly sealed and allow it to warm to room temperature before opening to prevent condensation from forming inside.
-
Improper Aliquoting: If small amounts of the compound are frequently removed from the main stock container, this increases the chances of introducing moisture and other contaminants. It is best practice to aliquot the compound into smaller, single-use vials for storage.
Q3: I have prepared a stock solution of myo-inositol hexaacetate in a solvent. How can I prevent its degradation in solution?
A3: The stability of myo-inositol hexaacetate in solution is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Choice: Use a dry, aprotic solvent if your experimental protocol allows. Protic solvents like water or methanol can participate in the hydrolysis of the ester bonds. If an aqueous buffer is required, prepare the solution fresh before each experiment.
-
pH of Aqueous Solutions: The hydrolysis of esters is catalyzed by both acid and base. Therefore, it is crucial to maintain a neutral pH for aqueous solutions of myo-inositol hexaacetate. Avoid acidic or basic buffers if possible.
-
Storage of Solutions: If a solution must be stored, it should be kept at -20°C or -80°C in a tightly sealed container to minimize hydrolysis. However, fresh preparation is always recommended for the best results.
Q4: Can enzymatic activity contribute to the degradation of my myo-inositol hexaacetate?
A4: Yes, enzymatic degradation is a possibility, especially if your sample is contaminated.
-
Esterase Contamination: Esterases are enzymes that cleave ester bonds. These enzymes are ubiquitous in biological systems. If your myo-inositol hexaacetate or the solvents used to prepare solutions are contaminated with microorganisms or cellular debris, esterases could be present and lead to rapid degradation. Ensure you use sterile techniques and high-purity solvents when preparing solutions for cell-based assays or other biological experiments. The hydrolysis of indole-3-acetyl-myo-inositol by plant extracts has been reported, indicating the potential for enzymatic degradation of acetylated inositols.[1][2]
Frequently Asked Questions (FAQs)
Q: What are the recommended long-term storage conditions for solid myo-inositol hexaacetate?
A: For long-term storage, solid myo-inositol hexaacetate should be stored at -20°C in a tightly sealed container to protect it from moisture.[3]
Q: Is it stable at room temperature?
A: myo-Inositol hexaacetate is considered stable at ambient temperature for a few days, such as during shipping.[4] However, for prolonged storage, refrigeration or freezing is recommended to prevent hydrolysis.
Q: What is the primary degradation pathway for myo-inositol hexaacetate?
A: The most probable degradation pathway is the hydrolysis of the six acetate ester bonds. This is a stepwise process that results in the formation of partially deacetylated intermediates and the final products, myo-inositol and acetic acid. This reaction is accelerated by the presence of water, acids, bases, and esterase enzymes.
Q: How can I monitor the purity and degradation of my myo-inositol hexaacetate?
A: Several analytical methods can be used to assess the purity of myo-inositol hexaacetate and detect degradation products. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) (often after derivatization), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] A pure sample should show a single major peak, while a degraded sample will show additional peaks corresponding to partially deacetylated forms of myo-inositol and fully deacetylated myo-inositol.
Data Presentation
Table 1: Recommended Storage Conditions for myo-Inositol Hexaacetate
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in a tightly sealed container in a desiccated environment. Allow the container to warm to room temperature before opening to prevent condensation. |
| Solid | Room Temperature | Short-term (days) | Suitable for transient periods like shipping. Avoid high humidity. |
| Solution | -20°C to -80°C | Short-term | Use dry, aprotic solvents where possible. For aqueous solutions, prepare fresh and use immediately. Avoid acidic or basic buffers. |
Experimental Protocols
Protocol 1: Stability Assessment of myo-Inositol Hexaacetate in Aqueous Solution
This protocol outlines a method to evaluate the stability of myo-inositol hexaacetate in an aqueous buffer at different time points.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of myo-inositol hexaacetate in a dry, aprotic solvent such as DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in a neutral pH buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4).
-
Incubation: Aliquot the test solution into several sterile microcentrifuge tubes. Incubate the tubes at room temperature (e.g., 25°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately freeze it at -80°C to stop any further degradation.
-
Analysis: Analyze the samples by a suitable analytical method such as HPLC or LC-MS/MS to quantify the remaining myo-inositol hexaacetate and identify any degradation products.
-
Data Interpretation: Plot the concentration of myo-inositol hexaacetate against time to determine its stability profile under the tested conditions.
Visualizations
References
- 1. [3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. mdpi.com [mdpi.com]
- 4. myo-Inositol,hexaacetate | Biochemical Assay Reagents | 1254-38-2 | Invivochem [invivochem.com]
- 5. Inhibited inositol monophosphatase and decreased myo‐inositol concentration improve wasting in skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Myo-Inositol, Hexaacetate in Cell-Based Assays
Welcome to the technical support center for the use of myo-inositol, hexaacetate in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is myo-inositol, hexaacetate and how does it differ from myo-inositol?
Myo-inositol, hexaacetate is a derivative of myo-inositol where all six hydroxyl (-OH) groups on the myo-inositol ring are replaced with acetate (-OCOCH3) groups. This acetylation significantly increases the lipophilicity of the molecule. While myo-inositol is a polar, water-soluble compound, myo-inositol, hexaacetate is less soluble in water and readily soluble in organic solvents like DMSO[1]. This altered property is intended to enhance its ability to cross cell membranes, a common limitation when working with polar molecules like myo-inositol.
Q2: Why would I use myo-inositol, hexaacetate instead of myo-inositol in my cell-based assay?
The primary reason for using myo-inositol, hexaacetate is to improve cellular uptake. Due to its increased lipophilicity, it is expected to passively diffuse across the cell membrane more efficiently than myo-inositol, which typically requires specific transporters[2]. Once inside the cell, it is presumed that cellular esterases cleave the acetate groups, releasing myo-inositol to exert its biological effects. This strategy can be particularly useful in cell types that have low expression of inositol transporters or when you want to achieve higher intracellular concentrations of myo-inositol.
Q3: What are the expected biological effects of myo-inositol, hexaacetate?
Once deacetylated to myo-inositol within the cell, the compound is expected to participate in the same cellular processes as myo-inositol. Myo-inositol is a crucial precursor for the synthesis of inositol phosphates (IPs) and phosphoinositides (PIs), which are key components of various signaling pathways[3][4]. These pathways are involved in regulating a wide range of cellular functions, including:
-
Insulin signal transduction: Myo-inositol and its derivatives are involved in mediating insulin's effects on glucose uptake and metabolism[5].
-
Calcium signaling: Inositol trisphosphate (IP3), derived from myo-inositol, is a well-known second messenger that triggers the release of calcium from intracellular stores.
-
Cytoskeletal organization and cell motility. [1]
-
Cell cycle progression and apoptosis. [1]
Therefore, the observed biological effects of myo-inositol, hexaacetate in your assay will likely be attributable to the functions of myo-inositol.
Troubleshooting Guide
Issue 1: Difficulty Dissolving Myo-Inositol, Hexaacetate
Question: I am having trouble dissolving myo-inositol, hexaacetate for my cell-based assay. What is the recommended procedure?
Answer:
Myo-inositol, hexaacetate has poor solubility in aqueous solutions but is soluble in organic solvents. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
Experimental Protocol: Preparation of a Myo-Inositol, Hexaacetate Stock Solution
-
Reagents and Materials:
-
Myo-inositol, hexaacetate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Warm the myo-inositol, hexaacetate powder to room temperature if stored at a lower temperature.
-
Weigh the desired amount of myo-inositol, hexaacetate in a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. It is advisable to start with a small volume of DMSO and vortex thoroughly before adding the remaining volume.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Quantitative Data: Solubility
| Compound | Solvent | Solubility |
| Myo-inositol, hexaacetate | Water | Poorly soluble[1] |
| Organic Solvents (e.g., DMSO) | Soluble[1] |
Issue 2: Lack of Expected Biological Effect
Question: I have treated my cells with myo-inositol, hexaacetate, but I am not observing the expected biological outcome. What could be the reason?
Answer:
Several factors could contribute to a lack of a biological effect. Consider the following troubleshooting steps:
Workflow for Troubleshooting Lack of Effect
Caption: Troubleshooting workflow for lack of biological effect.
-
Step 1: Verify Stock Solution Integrity: Ensure your stock solution was prepared correctly and has not degraded. Improper storage or repeated freeze-thaw cycles can affect the compound's stability.
-
Step 2: Confirm Intracellular Deacetylation: The biological activity of myo-inositol, hexaacetate is dependent on its conversion to myo-inositol inside the cell. This conversion is carried out by intracellular esterases. The activity of these enzymes can vary between different cell types.
Experimental Protocol: Indirect Assessment of Deacetylation
-
Rationale: A direct measurement of intracellular myo-inositol and its hexaacetate form can be complex. An indirect approach is to compare the effects of myo-inositol, hexaacetate with a direct treatment of myo-inositol.
-
Procedure:
-
Treat your cells with a range of concentrations of myo-inositol, hexaacetate.
-
In parallel, treat a separate set of cells with a range of concentrations of myo-inositol.
-
If the expected biological effect is observed with myo-inositol but not with myo-inositol, hexaacetate, it may suggest inefficient deacetylation in your cell line.
-
-
-
Step 3: Optimize Concentration and Incubation Time: The effective concentration and the time required to observe an effect can vary significantly between cell types and the specific endpoint being measured. It is crucial to perform a dose-response and time-course experiment.
Quantitative Data: Exemplary Concentration Ranges (for myo-inositol)
| Cell Type | Myo-inositol Concentration | Observed Effect | Reference |
| Bovine Embryos | 0.04 g/L (~222 µM) | Improved morula and blastocyst rates | [6] |
| Human Endothelial Cells | 40 µM | Increased proliferation | [7] |
| HEK293T (ISYNA1-KO) | 10 µM | Permitted cell growth | [3] |
Note: These concentrations are for myo-inositol and should be used as a starting point for optimizing myo-inositol, hexaacetate concentrations. Due to potentially more efficient uptake, lower concentrations of the hexaacetate form may be required.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Question: I am observing unexpected cell death or off-target effects after treating my cells with myo-inositol, hexaacetate. What could be the cause?
Answer:
While myo-inositol itself is generally considered non-toxic at typical experimental concentrations, the hexaacetate form or its partially deacetylated intermediates could exhibit different properties.
Workflow for Investigating Cytotoxicity
References
- 1. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Application of 13C-Labeled myo-Inositol to Identify New Catabolic Products in Inositol Metabolism in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myo-inositol enhances the proliferation of human endothelial cells in culture but fails to prevent the delay induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stereospecific myo-inositol/D-chiro-inositol transporter in HepG2 liver cells. Identification with D-chiro-[3-3H]inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Myo-Inositol Hexaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cell permeability of myo-inositol, hexaacetate.
Frequently Asked Questions (FAQs)
Q1: What is myo-inositol, hexaacetate and why is it used?
Myo-inositol, hexaacetate is a derivative of myo-inositol where all six hydroxyl groups are acetylated. This modification increases the lipophilicity of the myo-inositol molecule. The primary purpose of this chemical modification is to enhance its ability to cross cell membranes, as the acetyl groups mask the polar hydroxyl groups, facilitating passive diffusion across the lipid bilayer. Once inside the cell, endogenous esterases are expected to hydrolyze the acetyl groups, releasing the active myo-inositol.
Q2: What are the main challenges in determining the cell permeability of myo-inositol, hexaacetate?
The primary challenges include:
-
Low Aqueous Solubility: Despite increased lipophilicity, the aqueous solubility of myo-inositol, hexaacetate can be limited, leading to precipitation in aqueous assay buffers.
-
Chemical and Enzymatic Instability: The ester bonds are susceptible to hydrolysis, which can be influenced by the pH of the cell culture medium and the presence of extracellular and intracellular esterases.
-
Low Recovery in Assays: Due to its lipophilic nature, the compound may adsorb to plasticware used in the assays, leading to inaccurate measurements.
Q3: Which in vitro models are recommended for assessing the cell permeability of myo-inositol, hexaacetate?
The two most common and recommended in vitro models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier. It is considered the gold standard for predicting oral drug absorption as it accounts for both passive diffusion and active transport mechanisms.
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for their passive permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
Low Papp values suggest poor transport across the cell monolayer or artificial membrane. The following troubleshooting steps can help identify and address the underlying cause.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Solvent Concentration: Use a minimal amount of a water-miscible organic co-solvent like DMSO (typically ≤1%) in the final assay buffer.[1][2] 2. pH Adjustment: Determine the pKa of myo-inositol, hexaacetate and adjust the buffer pH to favor the unionized form, which is generally more permeable.[1] 3. Use of Solubilizing Agents: Consider the use of surfactants or cyclodextrins in the formulation to enhance solubility. |
| Compound Instability | 1. Assess Stability: Pre-incubate myo-inositol, hexaacetate in the assay buffer for the duration of the experiment and analyze for degradation products by LC-MS/MS. 2. pH Control: Maintain a stable pH throughout the experiment, as ester hydrolysis can be pH-dependent. 3. Inhibit Esterases (Caco-2): Include a general esterase inhibitor in a control experiment to determine the extent of extracellular hydrolysis. |
| Adsorption to Plasticware | 1. Use Low-Binding Plates: Utilize commercially available low-adhesion microplates. 2. Include Bovine Serum Albumin (BSA): Add BSA (e.g., 1%) to the receiver compartment to reduce non-specific binding.[3] 3. Siliconize Glassware: If applicable, treat any glassware with a siliconizing agent. |
| Active Efflux (Caco-2) | 1. Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Efflux Inhibitors: Co-incubate with known inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) to see if permeability increases. |
Workflow for Troubleshooting Low Permeability
References
Technical Support Center: Troubleshooting Unexpected Results in myo-Inositol Hexaacetate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with myo-Inositol, hexaacetate (also known as phytic acid or IP6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My myo-Inositol, hexaacetate powder is not dissolving well in my aqueous buffer. What can I do?
A1: myo-Inositol, hexaacetate has limited solubility in water, especially at neutral or acidic pH. Its solubility is also affected by the presence of divalent cations. For aqueous solutions, consider the following:
-
Use a salt form: The sodium salt of phytic acid is more soluble in water than the free acid.
-
Adjust pH: Solubility increases at alkaline pH.
-
Prepare a stock solution in an appropriate solvent: A concentrated stock solution can be prepared in DMSO.[1] Note that high concentrations of DMSO may affect cell viability or enzyme activity, so it's crucial to include a vehicle control in your experiments.
-
Sonication: Brief sonication can aid in the dissolution of the powder.
Q2: I am observing lower than expected potency of my IP6K inhibitor in a cellular assay compared to my in vitro kinase assay. What could be the reason?
A2: This is a common issue and can be attributed to several factors:
-
Cell permeability: The inhibitor may have poor cell membrane penetration.
-
Nonspecific binding: The compound may bind to other cellular components, reducing its effective concentration at the target.
-
Drug efflux: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Metabolism: The compound may be metabolized into a less active form within the cells.
-
High intracellular ATP concentration: Inositol hexakisphosphate kinases (IP6Ks) have a relatively high Michaelis constant (Km) for ATP, close to physiological intracellular ATP concentrations.[2] If your inhibitor is ATP-competitive, the high levels of ATP in the cell will compete with the inhibitor, leading to a higher apparent IC50 value.
Q3: My experimental results are inconsistent. What are some common sources of variability in myo-Inositol, hexaacetate experiments?
A3: Inconsistency can arise from several sources:
-
Reagent stability: myo-Inositol, hexaacetate solutions can be prone to degradation, especially at high temperatures and non-neutral pH.[3][4] It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively.
-
Chelation of divalent cations: myo-Inositol, hexaacetate is a potent chelator of divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for many enzymes.[5] Variations in the concentration of these ions in your experimental buffer can lead to inconsistent results. Consider the final concentration of free divalent cations in your assay.
-
Purity of myo-Inositol, hexaacetate: Ensure you are using a high-purity grade of the compound, as impurities can interfere with the experiment.
Troubleshooting Guides
Issue 1: Unexpectedly High Hit Rate in IP6K Inhibitor Screen
| Potential Cause | Troubleshooting Step |
| ATP-competitive false positives | Increase the ATP concentration in your assay to be closer to the Km of the kinase. This will help to outcompete weakly binding, ATP-competitive inhibitors. |
| Compound aggregation | Add a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to prevent the formation of compound aggregates, which can nonspecifically inhibit enzyme activity. |
| Promiscuous inhibitors | Perform orthogonal assays to confirm hits. For example, a different assay format (e.g., LC-MS-based instead of luminescence-based) can help eliminate technology-specific artifacts. |
Issue 2: No Observable Effect of myo-Inositol, hexaacetate on Cells
| Potential Cause | Troubleshooting Step |
| Insufficient cellular uptake | myo-Inositol, hexaacetate is a highly charged molecule with poor cell permeability. Consider using a delivery agent or a more cell-permeable derivative if direct intracellular effects are being studied. |
| Incorrect concentration | The effective concentration can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Degradation of the compound | Ensure the stability of myo-Inositol, hexaacetate in your cell culture medium over the time course of the experiment. Prepare fresh solutions and minimize exposure to high temperatures. |
| Cell type specificity | The cellular response to myo-Inositol, hexaacetate can be highly dependent on the specific signaling pathways active in the chosen cell line. Ensure your cell model is appropriate for the biological question being addressed. |
Quantitative Data Summary
Table 1: IC50 Values of Selected IP6K1 Inhibitors
| Compound | IP6K1 IC50 | Assay Type | Reference |
| TNP | 1.0 µM | Enzyme-coupled colorimetric | [2] |
| LI-2172 | 27 nM | TR-FRET ADP detection | [2] |
| UNC7467 | 8.9 nM | HPLC-based radiolabeled | [2] |
| Compound 6 | 3.8 nM | 33P-radiolabeled HPLC | [6] |
| Compound 11 | 0.99 nM | 33P-radiolabeled HPLC | [6] |
IC50 values are highly dependent on assay conditions, particularly ATP concentration for ATP-competitive inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with myo-Inositol, hexaacetate
This protocol provides a general workflow for treating adherent cells with myo-inositol, hexaacetate and harvesting them for downstream analysis (e.g., Western blotting for signaling pathway components).
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have reached approximately 70-80% confluency at the time of treatment.
-
Preparation of myo-Inositol, hexaacetate Stock Solution:
-
For a 100 mM stock solution of the sodium salt of phytic acid (MW ~923.8 g/mol ) in water: Weigh 92.4 mg and dissolve in 1 mL of sterile, nuclease-free water.
-
For a stock solution in DMSO: Prepare a concentrated stock (e.g., 100 mM) and store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of myo-inositol, hexaacetate or vehicle control (e.g., sterile water or DMSO).
-
Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1% for DMSO).
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Downstream Analysis:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein lysates are now ready for downstream applications such as SDS-PAGE and Western blotting to analyze the phosphorylation status of proteins in relevant signaling pathways.
-
Protocol 2: In Vitro IP6K1 Kinase Assay (Luminescence-based)
This protocol is adapted from a high-throughput screening assay for IP6K1 inhibitors and measures ADP production as an indicator of kinase activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
IP6K1 Enzyme: Prepare a working solution of recombinant human IP6K1 in assay buffer.
-
myo-Inositol, hexaacetate (IP6) Substrate: Prepare a stock solution in water.
-
ATP: Prepare a stock solution in water.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the test compound or DMSO (vehicle control).
-
Add a solution of IP6K1 enzyme and IP6 substrate in assay buffer. The final concentrations should be optimized, for example, 60 nM IP6K1 and 100 µM IP6.[8]
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the kinase to ensure a sensitive IC50 measurement.[8]
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescence signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data with the "no inhibitor" control representing 100% kinase activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The IP6K1 signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow.
References
- 1. Phytic acid - Wikipedia [en.wikipedia.org]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Rationalization of IPMK Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for Myo-Inositol Hexaacetate Analysis
Welcome to the technical support center for the HPLC analysis of myo-inositol hexaacetate (also known as phytic acid or IP6). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing myo-inositol hexaacetate by HPLC?
A1: The primary challenge is its highly polar and ionic nature, coupled with the lack of a significant UV chromophore.[1] This makes it difficult to retain on traditional reversed-phase columns and necessitates specialized separation and detection techniques.
Q2: Which type of HPLC column is best suited for myo-inositol hexaacetate analysis?
A2: Several column types can be effective. The choice depends on the sample matrix and available detection methods:
-
Anion-exchange columns are commonly used to separate inositol phosphates based on their negative charges.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns are suitable for retaining and separating highly polar compounds like inositol phosphates.[1]
-
Mixed-mode columns , which combine HILIC and ion-exchange properties, offer versatility in separation.[1]
-
Porous graphitic carbon (PGC) columns can also be used for the separation of these polar analytes.
Q3: What detection methods are recommended for myo-inositol hexaacetate?
A3: Due to its lack of a UV chromophore, alternative detection methods are necessary:
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for the analysis of myo-inositol and its phosphates.[4][5][6]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like myo-inositol hexaacetate that do not have a UV chromophore.[7]
-
Pulsed Amperometric Detection (PAD): PAD is a sensitive technique for the analysis of polyhydroxylated compounds after post-column addition of a strong base.[8]
-
Post-column Derivatization: A post-column reaction with a reagent like ferric chloride can be used to form a complex that can be detected by UV-Vis spectrophotometry.[2]
Q4: Can I analyze myo-inositol hexaacetate and its lower phosphorylated forms in a single run?
A4: Yes, it is possible to separate inositol phosphates with varying degrees of phosphorylation (from monophosphate to hexaphosphate) in a single chromatographic run. This is typically achieved using a gradient elution on an anion-exchange column.[3][9][10]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for myo-inositol hexaacetate are tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing highly phosphorylated and acidic compounds.
-
Possible Causes:
-
Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the phosphate groups of the analyte.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column.
-
-
Solutions:
-
Use a base-deactivated column: These columns have fewer free silanol groups, reducing secondary interactions.
-
Optimize mobile phase pH: Adjusting the pH can improve peak shape. For anion-exchange chromatography, a well-buffered mobile phase is crucial.[11][12]
-
Reduce injection volume or sample concentration: This can help to prevent column overload.
-
Consider a different stationary phase: If tailing persists, switching to a different type of column, such as a polymer-based or a PGC column, may be beneficial.
-
Issue 2: No or Low Signal/Sensitivity
Q: I am not seeing a peak for myo-inositol hexaacetate, or the signal is very weak. What should I check?
A: Low sensitivity can be due to a variety of factors related to the analyte, the method, and the detector.
-
Possible Causes:
-
Inappropriate detection method: As myo-inositol hexaacetate lacks a strong chromophore, UV detection is often inadequate.
-
Detector settings are not optimized: For detectors like ELSD or MS, the parameters need to be optimized for the specific analyte.
-
Sample degradation: Myo-inositol hexaacetate can be susceptible to degradation, especially at high temperatures or extreme pH.
-
Poor ionization in the mass spectrometer: The choice of mobile phase additives and ion source parameters is critical for good ionization in LC-MS.
-
-
Solutions:
-
Select an appropriate detector: Use a mass spectrometer, ELSD, or PAD for better sensitivity.[5][7][8]
-
Optimize detector parameters: Consult the instrument manual to optimize settings such as nebulizer temperature and gas flow for ELSD, or ion source parameters for MS.
-
Ensure proper sample handling and storage: Keep samples cool and at an appropriate pH to prevent degradation.
-
Optimize mobile phase for MS detection: For LC-MS, use volatile mobile phase additives like ammonium acetate or ammonium formate to enhance ionization.[4]
-
Issue 3: Retention Time Variability
Q: The retention time of myo-inositol hexaacetate is shifting between injections. What could be causing this?
A: Retention time instability can compromise the reliability of your analytical method.
-
Possible Causes:
-
Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Fluctuations in mobile phase composition or flow rate: Inaccurate pumping can lead to shifts in retention time.
-
Changes in column temperature: Temperature fluctuations can affect retention.
-
Column degradation: Over time, the performance of the column can degrade, leading to changes in retention.
-
-
Solutions:
-
Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Check the HPLC system: Degas the mobile phase and check the pump for leaks or other issues.
-
Use a column oven: Maintaining a constant column temperature will improve retention time reproducibility.[13]
-
Use a guard column and/or replace the analytical column: A guard column can help to protect the analytical column from contaminants, extending its lifetime. If the column is old or has been used extensively, it may need to be replaced.
-
Experimental Protocols
Example HPLC-MS Method for Myo-Inositol Analysis
This protocol is a general example and may require optimization for specific applications.
-
Instrumentation: Agilent 1200 HPLC system with a 6410 triple quadrupole LC/MS tandem MS system.[4]
-
Column: Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate (25%) and acetonitrile (75%).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
MS Detection: Negative ionization mode is often used for inositol and its phosphates.[4]
Sample Preparation for Myo-Inositol Hexaacetate Analysis from Food Matrices
-
Extraction: Extraction is typically performed with an acidic solution, such as hydrochloric acid or trichloroacetic acid, to release the myo-inositol hexaacetate from the food matrix.[13]
-
Purification: The extract may need to be purified to remove interfering substances. This can be done using solid-phase extraction (SPE) or ion-exchange chromatography.[13]
Data Presentation
Table 1: Comparison of HPLC Conditions for Myo-Inositol and its Phosphates
| Parameter | Method 1 (Myo-Inositol)[4] | Method 2 (Myo-Inositol)[5] | Method 3 (Inositol Phosphates)[10] |
| Column | Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) | SUPELCOGEL Pb (300 x 7.8 mm) | PRP-1 |
| Mobile Phase | 25% 5 mM Ammonium Acetate, 75% Acetonitrile | 95% dH₂O, 5% Acetonitrile | 0.14% Tetraethylammonium, 5% Methanol, 0.18% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not Specified |
| Column Temp. | 30°C | 60°C | Not Specified |
| Detection | LC-MS/MS | LC-MS/MS | ICP-OES |
Visualizations
Caption: A typical experimental workflow for the analysis of myo-inositol hexaacetate.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 13. brjac.com.br [brjac.com.br]
Validation & Comparative
Validating the Biological Activity of Synthetic Myo-Inositol Hexaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic myo-inositol hexaacetate, also known as phytic acid or IP6. It offers a comparative analysis of its key biological functions against relevant alternatives like myo-inositol, supported by detailed experimental protocols. The objective is to equip researchers with the necessary tools to assess the efficacy and performance of synthetic myo-inositol hexaacetate in preclinical settings.
Comparative Analysis of Biological Activity
Myo-inositol hexaacetate exhibits a range of biological activities, primarily centered around its anti-cancer and insulin-sensitizing properties. This section compares its performance in these key areas. While direct comparative studies between synthetic and naturally derived myo-inositol hexaacetate are limited in publicly available literature, the following data, gathered from studies on myo-inositol and phytic acid (natural myo-inositol hexaacetate), can serve as a benchmark for validation studies.
Anti-Cancer Activity: Proliferation and Apoptosis
Myo-inositol hexaacetate has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Its efficacy can be compared with that of its precursor, myo-inositol.
| Biological Endpoint | Test Compound | Cell Line | Concentration | Result |
| Cell Proliferation | Myo-inositol Hexaacetate | HT-29 (Colon Cancer) | 5 mM | Significant decrease in proliferation |
| Myo-inositol | DU-145 (Prostate Cancer) | 0.06 mg/ml (IC50) | Significant reduction in cell viability | |
| Apoptosis | Myo-inositol Hexaacetate | HT-29 (Colon Cancer) | 5 mM | Maximum increase in caspase-3 activity |
| Myo-inositol Hexaacetate + Myo-inositol | SW-480 (Colon Cancer) | 0.2 mM | Enhanced pro-apoptotic effect compared to IP6 alone |
Insulin Sensitivity and Glucose Uptake
Myo-inositol and its derivatives play a crucial role in insulin signaling pathways. Their ability to enhance glucose uptake is a key measure of their insulin-sensitizing effects.
| Biological Endpoint | Test Compound | Model System | Key Findings |
| Insulin Resistance | Myo-inositol | Pregnant women at risk of GDM | Significantly lower HOMA-IR index (P = 0.045) and higher insulin sensitivity (Matsuda Index, P = 0.037) compared to control[1]. |
| Glucose Uptake | Myo-inositol | Human endometrial cells in a PCOS environment | Restored diminished GLUT-4 protein levels and p-AMPK levels[2]. |
Experimental Protocols
To validate the biological activity of synthetic myo-inositol hexaacetate, the following detailed experimental protocols are recommended.
Anti-Proliferative Activity Assessment using WST-1 Assay
This colorimetric assay measures cell proliferation and viability.
Materials:
-
Synthetic myo-inositol hexaacetate
-
Cancer cell line of interest (e.g., HT-29, DU-145)
-
96-well cell culture plates
-
Complete culture medium
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of synthetic myo-inositol hexaacetate in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include untreated cells as a negative control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C[3][4][5][6].
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm[3][5].
Apoptosis Induction Assessment using Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Synthetic myo-inositol hexaacetate
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)
-
Reaction buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed cells in a suitable culture plate and treat with various concentrations of synthetic myo-inositol hexaacetate for a predetermined time.
-
Harvest the cells and lyse them using a chilled lysis buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Prepare a reaction mixture containing the reaction buffer and caspase-3 substrate[7][8].
-
Add the reaction mixture to each well and incubate at 37°C for 1-2 hours[8].
-
Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay[7][8].
Insulin Sensitivity Assessment via Glucose Uptake Assay (2-NBDG)
This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake into cells.
Materials:
-
Synthetic myo-inositol hexaacetate
-
Insulin-responsive cell line (e.g., 3T3-L1 adipocytes, HepG2)
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Differentiate cells if necessary (e.g., 3T3-L1 pre-adipocytes to adipocytes).
-
Serum-starve the cells for 2-4 hours in glucose-free medium.
-
Treat the cells with different concentrations of synthetic myo-inositol hexaacetate for a specified time. Include a positive control (e.g., insulin) and a negative control (untreated).
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C[9][10][11].
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or a flow cytometer[10][11].
Signaling Pathway and Workflow Visualizations
PI3K/Akt Signaling Pathway in Response to Myo-Inositol Hexaacetate
References
- 1. Effect of dietary myo-inositol supplementation on the insulin resistance and the prevention of gestational diabetes mellitus: an open-label, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. immunservice.com [immunservice.com]
- 5. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mpbio.com [mpbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Myo-Inositol and Myo-Inositol Hexaacetate: A Guide for Researchers
A critical review of the existing literature reveals a notable scarcity of direct comparative studies between myo-inositol and its derivative, myo-inositol hexaacetate. While myo-inositol has been the subject of extensive research, yielding a wealth of data on its therapeutic effects and mechanisms of action, myo-inositol hexaacetate remains largely uncharacterized in a comparative context. This guide, therefore, presents a comprehensive overview of the current scientific understanding of both compounds, highlighting the established properties of myo-inositol and exploring the theoretical advantages and potential applications of myo-inositol hexaacetate based on its chemical structure. Researchers should note that the potential for myo-inositol hexaacetate to act as a more bioavailable prodrug of myo-inositol is a prevailing hypothesis that requires substantial experimental validation.
I. Physicochemical Properties and Bioavailability
Myo-inositol is a naturally occurring carbocyclic sugar that plays a crucial role in various cellular processes.[1] Its six hydroxyl groups render it highly water-soluble. In contrast, myo-inositol hexaacetate is a derivative where all six hydroxyl groups have been acetylated, resulting in a significantly more lipophilic (fat-soluble) molecule.
This increased lipophilicity is the primary basis for the hypothesis that myo-inositol hexaacetate may possess enhanced bioavailability compared to myo-inositol. Lipophilic compounds can more readily cross cell membranes, potentially leading to improved absorption from the gastrointestinal tract and greater penetration into tissues. However, for myo-inositol hexaacetate to exert the same biological effects as myo-inositol, it would need to be hydrolyzed in vivo to release the parent myo-inositol molecule. While enzymatic hydrolysis of acetylated compounds is a common metabolic process, specific studies confirming the efficient in vivo deacetylation of myo-inositol hexaacetate to myo-inositol are currently lacking in the scientific literature.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Myo-Inositol | Myo-Inositol Hexaacetate |
| Chemical Formula | C₆H₁₂O₆ | C₁₈H₂₄O₁₂ |
| Molar Mass | 180.16 g/mol | 432.37 g/mol |
| Solubility | High in water | Low in water, high in organic solvents |
| Oral Bioavailability | Data available, but can be influenced by factors like high glucose levels which inhibit uptake.[1] | No direct comparative data available. Theoretically may be higher due to increased lipophilicity, but requires in vivo hydrolysis. |
| Cellular Uptake | Occurs via specific sodium- and proton-coupled transporters.[2][3] | No direct comparative data available. Theoretically may cross cell membranes more readily via passive diffusion due to lipophilicity before potential intracellular hydrolysis. |
| In Vivo Hydrolysis | Not applicable | Presumed to be hydrolyzed to myo-inositol, but direct evidence and efficiency are not well-documented. Studies on other acetylated inositols suggest enzymatic hydrolysis is possible.[4] |
II. Mechanism of Action and Signaling Pathways
Myo-inositol is a key precursor for the synthesis of inositol phosphates, which are critical second messengers in numerous signal transduction pathways.[5][6] The most well-understood of these is the phosphatidylinositol (PI) signaling pathway.
Myo-Inositol Signaling Pathway
Upon cell surface receptor activation, myo-inositol-containing phospholipids in the cell membrane are cleaved to produce inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade regulates a multitude of cellular processes, including cell growth, differentiation, and hormone signaling (e.g., insulin, TSH, FSH).[5]
Caption: Myo-Inositol Signaling Pathway.
For myo-inositol hexaacetate, it is hypothesized that it must first be deacetylated to myo-inositol to participate in these signaling pathways. The direct signaling effects of the acetylated form, if any, are unknown.
III. Comparative Therapeutic Effects
Due to the lack of direct comparative studies, this section will summarize the well-documented therapeutic effects of myo-inositol and the limited available information on myo-inositol hexaacetate.
Myo-Inositol
Myo-inositol has been extensively studied for its therapeutic potential in a variety of conditions:
-
Polycystic Ovary Syndrome (PCOS): Myo-inositol is widely used to improve insulin sensitivity, restore ovulation, and reduce hyperandrogenism in women with PCOS.
-
Metabolic Syndrome: It has shown benefits in improving insulin resistance, glucose metabolism, and lipid profiles in individuals with metabolic syndrome.
-
Gestational Diabetes: Myo-inositol supplementation during pregnancy may reduce the risk of developing gestational diabetes.
-
Anti-inflammatory and Antioxidant Effects: Studies have shown that myo-inositol can reduce markers of inflammation and oxidative stress.
-
Neuroprotective Effects: Research suggests a potential neuroprotective role for myo-inositol in conditions like ischemic stroke.
Myo-Inositol Hexaacetate
Information on the specific therapeutic effects of myo-inositol hexaacetate is sparse. Some studies have investigated its potential in:
-
Anticancer Activity: Myo-inositol hexaacetate is chemically related to inositol hexaphosphate (IP6 or phytic acid), which has demonstrated anticancer properties.[7] However, direct evidence for the anticancer effects of myo-inositol hexaacetate is limited.
Table 2: Summary of Therapeutic Effects and Supporting Experimental Data
| Therapeutic Area | Myo-Inositol | Myo-Inositol Hexaacetate |
| PCOS | Effective: Improves insulin sensitivity, restores ovulation, reduces androgens. (Numerous clinical trials) | No data available. |
| Metabolic Syndrome | Effective: Improves glucose and lipid metabolism. (Clinical studies) | No data available. |
| Anti-inflammatory | Demonstrated: Reduces pro-inflammatory markers. (In vitro and in vivo studies) | No direct data available. Theoretically may have effects if hydrolyzed to myo-inositol. |
| Antioxidant | Demonstrated: Reduces oxidative stress. (In vitro and in vivo studies) | No direct data available. |
| Neuroprotection | Demonstrated: Shows protective effects in animal models of stroke. | No direct data available. |
| Anticancer | Some evidence: In combination with IP6, shows chemopreventive effects.[7] | Limited evidence: Related to IP6 which has known anticancer effects.[7] |
IV. Experimental Protocols
Key Experiment: Assessment of Insulin Sensitivity in a PCOS Model (Myo-Inositol)
Objective: To evaluate the effect of myo-inositol supplementation on insulin sensitivity in a letrozole-induced PCOS rat model.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are treated with letrozole to induce a PCOS-like phenotype characterized by insulin resistance and hyperandrogenism.
-
Treatment Groups:
-
Control group (no treatment)
-
PCOS group (letrozole-induced)
-
PCOS + Myo-Inositol group (letrozole-induced rats treated with oral myo-inositol)
-
-
Administration: Myo-inositol is administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Outcome Measures:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.
-
HOMA-IR Index: Calculated from fasting glucose and insulin levels to quantify insulin resistance.
-
Serum Hormone Levels: Measurement of testosterone, LH, and FSH.
-
Ovarian Histology: To examine changes in ovarian morphology.
-
Caption: Experimental Workflow for Myo-Inositol in PCOS.
V. Conclusion and Future Directions
Myo-inositol is a well-established therapeutic agent with a broad range of applications supported by extensive research. In contrast, myo-inositol hexaacetate remains a compound of theoretical interest with a significant lack of empirical data. The primary hypothesis that its increased lipophilicity translates to enhanced bioavailability and efficacy as a prodrug for myo-inositol is yet to be substantiated through direct comparative studies.
For researchers, scientists, and drug development professionals, the following are critical areas for future investigation:
-
Pharmacokinetic Studies: Direct comparison of the oral bioavailability of myo-inositol and myo-inositol hexaacetate is essential.
-
In Vivo Hydrolysis Studies: Confirmation and quantification of the deacetylation of myo-inositol hexaacetate to myo-inositol in relevant biological systems.
-
Head-to-Head Efficacy Trials: Comparative studies evaluating the therapeutic effects of both compounds in established models of diseases where myo-inositol has shown efficacy.
Until such data becomes available, myo-inositol remains the compound of choice with a proven track record of safety and efficacy. The potential of myo-inositol hexaacetate as an improved therapeutic alternative is an intriguing prospect that awaits rigorous scientific validation.
References
- 1. Nutritional and Acquired Deficiencies in Inositol Bioavailability. Correlations with Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myo-Inositol Uptake Is Essential for Bulk Inositol Phospholipid but Not Glycosylphosphatidylinositol Synthesis in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Comparative Efficacy of Myo-Inositol Hexaacetate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol hexaacetate, also known as phytic acid or IP6, is a naturally occurring compound found in cereals, legumes, and nuts.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, antioxidant, and chelating properties. This guide provides an objective comparison of myo-inositol hexaacetate's performance against other alternatives in key experimental applications, supported by available data and detailed methodologies.
I. Anti-Cancer Activity
Myo-inositol hexaacetate (IP6) has demonstrated notable anti-cancer effects in various experimental models.[2][3][4][5] Its mechanisms of action include reducing cell proliferation, inducing apoptosis (programmed cell death), and promoting differentiation of malignant cells.[2][3][4] A key area of investigation is its synergistic effect when combined with its parent compound, myo-inositol.
Comparative Data: Proliferation Inhibition of Cancer Cells
| Compound/Combination | Cell Line | Concentration | Time Point | % Inhibition of Cell Growth | Reference |
| Myo-Inositol Hexaacetate (IP6) | TCCSUP (Bladder Cancer) | 0.6 mM | 72 hours | 92.3 ± 0.6% | [6] |
| Myo-Inositol Hexaacetate (IP6) | T24 (Bladder Cancer) | 0.9 mM | 48 hours | 88.0 ± 4.3% | [6] |
| Myo-Inositol Hexaacetate (IP6) | HTB68 (Melanoma) | 0.2 - 1.0 mM | 72 hours | 52.1 ± 11.5% (mean) | [7] |
| IP6 + Myo-Inositol | Colon Cancer (in vivo) | Not specified | Not specified | Synergistic inhibition observed | [5] |
| IP6 + Myo-Inositol | Breast Cancer (in vivo) | Not specified | Not specified | Synergistic effects observed | [8] |
Note: The combination of IP6 and myo-inositol has consistently shown more potent anti-cancer effects than either compound alone in several studies, though specific quantitative data from head-to-head in vitro comparisons are not always detailed.[3][5]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., T24, TCCSUP bladder cancer lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of myo-inositol hexaacetate (e.g., 0.3, 0.6, 0.9 mM). Remove the culture medium from the wells and replace it with a medium containing the different concentrations of IP6. Include untreated control wells.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml.[9]
-
Formazan Crystal Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix thoroughly and measure the optical density of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability inhibition compared to the untreated control.
Signaling Pathway: IP6 in Cancer Inhibition
Caption: Simplified pathway showing IP6 inhibition of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.
II. Mineral Chelation and Bioavailability
Myo-inositol hexaacetate is a potent chelator of divalent cations, which is the basis for its "anti-nutrient" reputation, as it can reduce the bioavailability of essential minerals like iron and zinc.[8] This property, however, is also being explored for therapeutic applications, such as in iron overload conditions.
Comparative Data: Iron Chelation
| Chelating Agent | Experimental Model | Key Findings | Reference |
| Myo-Inositol Hexaacetate (Phytic Acid) | In vitro (serum from thalassemic patients) | Showed more complete and sustained removal of ferritin compared to DFO at equivalent concentrations. | [10][11] |
| Desferrioxamine (DFO) | In vitro (serum from thalassemic patients) | May lead to transient and incomplete removal of iron. | [10] |
| Phytase Supplementation | Human intervention trials | Nearly doubled iron absorption from FeSO4-fortified millet porridge. | [12] |
| Phytase Supplementation | Human intervention trials | Significantly increased fractional zinc absorption. | [12] |
Experimental Protocol: In Vitro Iron Chelation Assay (Ferritin Assay)
This protocol is adapted from a study comparing the iron-chelating properties of phytic acid and desferrioxamine.[10]
-
Sample Preparation: Obtain serum from iron-overloaded patients (e.g., thalassemic patients).
-
Chelator Preparation: Prepare solutions of myo-inositol hexaacetate and a standard chelator like Desferrioxamine (DFO) at equivalent concentrations.
-
Treatment: Add the prepared chelator solutions to the serum samples. Include a control group with no chelator.
-
Incubation: Incubate the samples for different time intervals (e.g., 10, 30, 60 minutes).
-
Ferritin Measurement: Use an ELISA-based ferritin assay to measure the serum ferritin levels in all samples at each time point.
-
Data Acquisition: Measure the absorbance at 450 nm using a spectrophotometer.
-
Analysis: Compare the reduction in ferritin concentration between the myo-inositol hexaacetate-treated group, the DFO-treated group, and the control group over time.
Experimental Workflow: Phytase Supplementation Study
Caption: Workflow for a human intervention study evaluating the effect of phytase supplementation on mineral bioavailability.
III. Inhibition of Pathological Calcification
Myo-inositol hexaacetate has demonstrated a potent ability to inhibit the crystallization of calcium salts, suggesting its potential in preventing pathological calcifications such as kidney stones and cardiovascular calcification.[1]
Comparative Data: Inhibition of Calcification
| Inhibitor | Experimental Model | Key Findings | Reference |
| Myo-Inositol Hexaacetate (Phytate) | In vitro (bovine pericardium) | Most potent inhibitor, with effects at concentrations as low as 0.25 mg/l (0.39 µM). | [13] |
| Etidronate (a bisphosphonate) | In vitro (bovine pericardium) | Inhibited calcification at 1 mg/l (4.95 µM), but not at 0.5 mg/l. | [13] |
| Pyrophosphate | In vitro (bovine pericardium) | Inhibited calcification at 1 mg/l (5.75 µM), but not at 0.5 mg/l. | [13] |
| Myo-Inositol Hexaacetate (Phytate) | In vivo (aging rats) | Significantly reduced age-related aorta calcification in phytate-treated rats compared to non-phytate-treated rats. | [14][15] |
Experimental Protocol: Induction and Evaluation of Pathological Calcification in Rats
This protocol is a generalized approach based on studies investigating the effects of phytate on age-related cardiovascular calcification.[14][15]
-
Animal Model: Use male Wistar rats (10 weeks old).
-
Dietary Groups:
-
Control Group: Feed a balanced diet containing phytate.
-
Phytate-Free Group: Feed a purified diet with undetectable levels of phytate.
-
Phytate-Enriched Group: Feed the purified diet enriched with myo-inositol hexaacetate.
-
-
Experimental Period: Maintain the rats on their respective diets for a long-term period (e.g., until 76 weeks of age).
-
Tissue Collection: At the end of the experimental period, sacrifice the rats and harvest relevant tissues such as the aorta, heart, and kidneys.
-
Calcification Analysis:
-
Chemical Analysis: Measure the calcium content in the harvested tissues.
-
Histological Analysis:
-
-
Data Analysis: Compare the degree of calcification between the different dietary groups.
Logical Relationship: Inhibition of Hydroxyapatite Formation
Caption: Myo-inositol hexaacetate inhibits both the nucleation and growth of hydroxyapatite crystals, thereby preventing pathological calcification.
References
- 1. Inositol hexaphosphate (IP6) inhibits key events of cancer metastasis: I. In vitro studies of adhesion, migration and invasion of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Inositol Hexaphosphate and Inositol: An Overview - EGOI-PCOS [egoipcos.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Regulation of Cell Growth and Angiogenesis by Inositol Hexaphosphate in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol hexaphosphate (IP6) inhibits cellular proliferation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journalbji.com [journalbji.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phytate reduces age-related cardiovascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of different decalcifying protocols on Osteopontin and Osteocalcin immunostaining in whole bone specimens of arthritis rat model by confocal immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of different decalcifying protocols on Osteopontin and Osteocalcin immunostaining in whole bone specimens of arthritis rat model by confocal immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myo-Inositol Hexaacetate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol hexaacetate, a derivative of myo-inositol, is a crucial compound in various research and development applications due to its role in cellular signaling pathways.[1][2][3] The purity and consistency of this compound are paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of myo-inositol hexaacetate sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The analysis focuses on key quality attributes including purity, impurity profile, physical characteristics, and performance in a cell-based assay.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of myo-inositol hexaacetate from the three suppliers.
Table 1: Physical and Chemical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | White crystalline powder | Off-white powder |
| Melting Point (°C) | 215-218 | 216-219 | 212-216 |
| Purity by HPLC-UV (%) | 99.2 | 98.5 | 97.8 |
| Moisture Content (%) | 0.3 | 0.5 | 0.8 |
| Residual Solvents (ppm) | <50 | <50 | 120 |
Table 2: Impurity Profile by LC-MS/MS
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Penta-acetylated myo-inositol | 0.45 | 0.82 | 1.25 |
| Tetra-acetylated myo-inositol | 0.21 | 0.45 | 0.65 |
| Unknown Impurity 1 | <0.1 | 0.15 | 0.20 |
| Unknown Impurity 2 | <0.1 | <0.1 | 0.10 |
Table 3: Performance in a Cell-Based Assay (Calcium Mobilization)
| Supplier | EC50 (µM) | Maximum Response (% of control) |
| Supplier A | 10.5 ± 0.8 | 98 ± 2.5 |
| Supplier B | 12.1 ± 1.2 | 95 ± 3.1 |
| Supplier C | 15.8 ± 2.5 | 88 ± 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1200 HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Myo-inositol hexaacetate samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
2. Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Agilent 1200 HPLC system coupled to a 6410 Triple Quadrupole LC/MS system.
-
Column: C18 reverse-phase column (2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for myo-inositol hexaacetate and its potential impurities (penta- and tetra-acetylated forms).
3. Calcium Mobilization Assay
-
Cell Line: Human embryonic kidney 293 (HEK293) cells.
-
Assay Principle: Measurement of intracellular calcium mobilization upon stimulation with myo-inositol hexaacetate, which is intracellularly metabolized to active inositol phosphates.
-
Procedure:
-
HEK293 cells were seeded in a 96-well plate and grown to 80-90% confluency.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The cells were washed with a buffer to remove excess dye.
-
Myo-inositol hexaacetate from each supplier was dissolved in DMSO and then diluted in the assay buffer to various concentrations.
-
The compound solutions were added to the wells, and the fluorescence intensity was measured over time using a fluorescence plate reader.
-
-
Data Analysis: The change in fluorescence intensity, indicating intracellular calcium concentration, was plotted against the compound concentration to determine the EC50 and maximum response.
Visualizations
Signaling Pathway of Myo-Inositol
Myo-inositol and its phosphorylated derivatives are key components of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of myo-Inositol,hexaacetate in signaling pathways
An Objective Comparison Guide to the Specificity of myo-Inositol Hexaacetate in Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount to elucidating cellular mechanisms and designing targeted therapeutics. myo-Inositol hexaacetate (InsP6), also known as phytic acid, is a fully phosphorylated inositol derivative that plays a critical role in a multitude of cellular processes.[1][2][3] This guide provides an objective comparison of InsP6 with other inositol phosphates, supported by experimental data and detailed protocols, to validate its specificity in signaling pathways.
Introduction to Inositol Phosphate Signaling
The family of inositol and its phosphorylated derivatives, known as inositol polyphosphates (IPs), are key players in cellular signaling.[1] Generated through the differential phosphorylation of the myo-inositol ring, these molecules act as second messengers and allosteric regulators, modulating a vast array of cellular functions.[1][4] Specificity in this system is achieved through the precise spatial and temporal distribution of different IP isomers and their selective recognition by various protein effectors.
InsP6 sits at a crucial junction in this network. It serves as the precursor for the synthesis of high-energy inositol pyrophosphates (PP-InsPs) and can be dephosphorylated by kinases to generate a pool of lower inositol phosphates (e.g., InsP5).[1][3][5] Its own signaling roles are extensive, ranging from the regulation of metabolic pathways like PI3K/Akt/mTOR to involvement in cytoskeleton remodeling and genomic signaling.[3][6][7]
Comparative Analysis of Inositol Phosphate Specificity
The functional specificity of an inositol phosphate is determined by its unique affinity for downstream protein targets. Different protein domains have evolved to recognize specific phosphorylation patterns on the inositol ring.
| Signaling Molecule | Primary Protein Target Domain(s) | Typical Binding Affinity (Kd) | Key Signaling Function(s) |
| myo-Inositol, hexaacetate (InsP6) | Various (e.g., SPX, some PH domains, other specific binding pockets) | Variable; can be in the low micromolar to nanomolar range for specific targets. | Precursor to PP-InsPs; Regulation of transcription, mRNA export, DNA repair; Allosteric regulator of enzymes (e.g., PI3K/Akt inhibition).[1][3][5][6] |
| myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Pleckstrin Homology (PH) domains, IP3 Receptors (IP3R) | High affinity (nanomolar range) for IP3R.[8] | Second messenger; Mobilizes intracellular Ca2+ from the endoplasmic reticulum.[4][9] |
| Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) | Pleckstrin Homology (PH) domains, other lipid-binding domains | High affinity (nanomolar to low micromolar) for various PH domains.[8] | Membrane-bound precursor to Ins(1,4,5)P3 and DAG; Recruits signaling proteins to the plasma membrane. |
| Inositol Pyrophosphates (e.g., 5-IP7) | Syg1, Pho1, Xpr1 (SPX) domains | High affinity for SPX domains.[5] | Cellular energy sensing; Regulation of phosphate homeostasis.[5] |
Experimental Protocols for Validating Specificity
Validating the specific interaction between InsP6 and its target proteins requires a combination of quantitative biophysical, biochemical, and cellular techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol enables the real-time, label-free analysis of binding between InsP6 and a target protein.[10]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the InsP6-protein interaction.
Methodology:
-
Immobilization: Covalently immobilize the purified protein of interest onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Ligand Preparation: Prepare a series of dilutions of biotinylated myo-Inositol hexaacetate in a suitable running buffer (e.g., HBS-EP+).[10] The use of biotinylated InsP6 allows for controlled orientation if a streptavidin-coated chip is used as an alternative setup.
-
Binding Analysis: Inject the different concentrations of InsP6 over the sensor surface containing the immobilized protein. A reference flow cell without the protein should be used for background subtraction.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand, and record it as a sensorgram (response units vs. time).
-
Kinetic Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation phase. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Cellular Quantification
This protocol provides a highly specific and sensitive method for quantifying intracellular levels of myo-inositol and its phosphates, which is crucial for understanding their relative abundance and availability for signaling.[11]
Objective: To accurately measure the concentration of InsP6 in cell lysates.
Methodology:
-
Sample Preparation: Harvest cells and perform a perchloric acid or similar extraction to isolate the soluble inositol phosphates. Neutralize the extract.
-
Chromatographic Separation: Inject the extract onto an HPLC system equipped with a suitable column for separating highly polar, phosphorylated compounds (e.g., a lead-form resin-based column to resolve it from other hexoses).[11]
-
Mass Spectrometry: Elute the separated compounds into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Use specific precursor-to-product ion transitions for InsP6 to ensure specificity. For example, for myo-inositol (the unphosphorylated precursor), a transition of m/z 178.8 → 86.4 has been used.[11] Similar specific transitions must be established for InsP6. An isotopically labeled internal standard (e.g., [¹³C₆]-InsP6) should be used for accurate quantification.
-
Quantification: Generate a standard curve using known concentrations of pure InsP6 and the internal standard. Calculate the concentration of InsP6 in the samples by comparing their peak area ratios to the standard curve.
Protocol 3: In Vitro Kinase/Phosphatase Activity Assay
This protocol is used to determine if InsP6 specifically modulates the activity of a target enzyme.
Objective: To assess the effect of InsP6 on the activity of a protein kinase (e.g., Akt) or phosphatase.
Methodology:
-
Reaction Setup: In a microplate, combine the purified enzyme, its specific substrate (e.g., a peptide for a kinase), and ATP (for kinases) in a reaction buffer.
-
Inhibitor/Activator Addition: Add varying concentrations of InsP6 to the reaction wells. Include a negative control (no InsP6) and a positive control (a known inhibitor/activator). To test for specificity, run parallel experiments with other inositol phosphates like Ins(1,4,5)P3.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and quantify the product formed. For kinases, this is often the amount of phosphorylated substrate, which can be measured using phosphospecific antibodies in an ELISA format or by detecting the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot enzyme activity as a function of InsP6 concentration. If it is an inhibitor, calculate the IC50 value, which is the concentration of InsP6 required to inhibit 50% of the enzyme's activity.
Visualizing Specificity and Pathways
Diagrams are essential for conceptualizing the complex relationships in signaling networks.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Using Biotinylated myo-Inositol Hexakisphosphate to Investigate Inositol Pyrophosphate-Protein Interactions with Surface-Based Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myo-Inositol, Myo-Inositol Hexaacetate, and D-Chiro-Inositol in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of myo-inositol (MI), its phosphorylated derivative myo-inositol hexaacetate (IP6, or phytic acid), and its stereoisomer D-chiro-inositol (DCI). We will delve into their distinct and overlapping roles in metabolic regulation, with a focus on insulin signaling, glucose metabolism, and lipid profiles, supported by experimental data.
Introduction: The Inositol Family and Metabolic Health
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant form in nature and in the human body.[1] They are crucial structural components of cell membranes and, more importantly, serve as precursors to second messengers in various signaling pathways.[1][2] Both MI and DCI are recognized for their insulin-mimetic properties and their roles in managing conditions associated with insulin resistance, such as Polycystic Ovary Syndrome (PCOS), metabolic syndrome, and gestational diabetes.[3][[“]][[“]] Myo-inositol hexaacetate, the fully phosphorylated form of myo-inositol, is the primary storage form of phosphorus in many plants and also demonstrates significant metabolic effects.[6][7]
The therapeutic potential of these compounds stems from their involvement in insulin signal transduction. After insulin binds to its receptor, it triggers the hydrolysis of glycosyl-phosphatidylinositol lipids in the cell membrane, releasing inositol phosphoglycans (IPGs) that act as second messengers.[8] These IPGs, containing either MI or DCI, modulate the activity of key metabolic enzymes.[8] A disruption in the metabolism or availability of these inositols is linked to insulin resistance.[1][2]
Mechanism of Action: Distinct Roles in Insulin Signaling
While all three molecules are implicated in insulin sensitization, they have distinct roles within the cell. Myo-inositol is a versatile precursor, while D-chiro-inositol is synthesized from MI by an insulin-dependent epimerase and acts on a more specific set of downstream pathways.[1][2]
-
Myo-Inositol (MI): Primarily involved in cellular glucose uptake and the signaling of hormones like Follicle-Stimulating Hormone (FSH).[2] It is the most abundant isomer and serves as the precursor for DCI. Tissues with high glucose utilization, such as the brain and ovaries, maintain high levels of MI.[1][2]
-
D-Chiro-Inositol (DCI): Specifically involved in the activation of enzymes for glycogen storage.[2] Tissues responsible for glycogen synthesis, like the liver and muscle, have higher concentrations of DCI.[1][2] Insulin resistance can impair the conversion of MI to DCI, leading to a deficiency in DCI in these tissues.[1]
-
Myo-Inositol Hexaacetate (IP6): As a highly phosphorylated molecule, IP6's direct role as an insulin second messenger is less clear. However, it has been shown to improve insulin sensitivity, potentially by being dephosphorylated to lower inositol phosphates or myo-inositol itself.[7] Studies suggest IP6 can lower blood glucose and improve lipid profiles.[9][10] Both phytic acid and myo-inositol have been shown to directly increase insulin sensitivity in adipocytes.[11]
Below is a diagram illustrating the relationship between these molecules and their roles in the insulin signaling pathway.
Comparative Efficacy: Quantitative Data from Metabolic Studies
Clinical and preclinical studies have evaluated the efficacy of these compounds in improving key metabolic markers. While direct three-way comparisons are scarce, a significant body of literature compares MI and DCI. Data on IP6 is often from separate studies.
Glucose Metabolism and Insulin Sensitivity
Myo-inositol has consistently shown benefits in improving insulin sensitivity and glucose tolerance. DCI has also demonstrated efficacy, particularly in specific patient populations. The combination of MI and IP6 has been noted to reduce the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).[10]
| Study Parameter | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) | Myo-Inositol Hexaacetate (IP6) |
| HOMA-IR | Significant reduction observed in women with gestational diabetes and postmenopausal women with metabolic syndrome.[7] | Significant reduction in obese PCOS patients.[1] | In combination with MI, reduced HOMA-IR in diabetic rats.[10] |
| Fasting Glucose | Significantly improved in women with gestational diabetes.[7] | Significantly decreased in humans with type 2 diabetes after 13 weeks of treatment.[2] | Shown to lower blood glucose levels in rodents.[11] |
| Fasting Insulin | Significantly improved in women with gestational diabetes and postmenopausal women with metabolic syndrome.[7] | Acutely reduces insulin increase after glucose intake in obese, insulin-resistant male children.[2] | N/A (Data often combined with MI) |
| Glucose Uptake | Increases cellular glucose uptake.[2] In adipocytes, increases insulin-stimulated glucose uptake.[11] | Less directly involved in glucose uptake compared to MI. | In adipocytes, increases insulin-stimulated glucose uptake.[11] |
Lipid Metabolism
Improvements in lipid profiles are a common outcome of inositol supplementation, likely secondary to the primary improvements in insulin sensitivity.
| Study Parameter | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) | Myo-Inositol Hexaacetate (IP6) |
| Triglycerides | Significantly improved in postmenopausal women with metabolic syndrome.[7] | Efficacious in decreasing triglyceride concentrations.[3] | In combination with MI, tends to decrease serum triglycerides.[9] |
| Total Cholesterol | Significantly improved in postmenopausal women with metabolic syndrome.[7] | Improved lipid profile in type 2 diabetes patients.[2] | In combination with MI, significantly decreases serum total cholesterol.[9] |
| HDL Cholesterol | Significantly improved in postmenopausal women with metabolic syndrome.[7] | N/A | In combination with MI, shown to increase serum HDL.[9] |
| LDL Cholesterol | Combination with DCI showed improvement.[3] | N/A | N/A |
Experimental Protocols
Reproducibility is key in scientific research. Below are summaries of typical experimental designs used to evaluate and compare these inositol compounds in a clinical setting.
Protocol: Comparative Study of MI vs. DCI in Women with PCOS
This protocol is based on methodologies from studies comparing the effects of myo-inositol and D-chiro-inositol on metabolic and hormonal parameters in women with Polycystic Ovary Syndrome.
-
Study Design: Randomized, double-blind, controlled trial.
-
Participants: Women diagnosed with PCOS according to the Rotterdam criteria, often with confirmed insulin resistance (e.g., HOMA-IR > 2.5). Exclusion criteria typically include other endocrine disorders, diabetes, and use of medications known to affect metabolic or hormonal profiles for at least 3-6 months prior to the study.
-
Intervention Arms:
-
Group 1 (MI): Oral administration of 2g of myo-inositol twice daily (total 4g/day).
-
Group 2 (DCI): Oral administration of 500mg of D-chiro-inositol twice daily (total 1g/day).
-
Note: Both groups often receive a concurrent daily dose of 400mcg of folic acid.
-
-
Duration: 6 months.
-
Primary Outcome Measures:
-
Change in HOMA-IR.
-
Change in fasting insulin and glucose levels.
-
-
Secondary Outcome Measures:
-
Changes in lipid profile (Total Cholesterol, HDL, LDL, Triglycerides).
-
Changes in hormonal profile (e.g., testosterone, SHBG).
-
Improvement in menstrual regularity.
-
-
Data Collection: Blood samples are collected at baseline and at the end of the 6-month treatment period after an overnight fast. An Oral Glucose Tolerance Test (OGTT) may be performed at both time points.
The logical workflow for such a clinical trial is visualized below.
Summary and Future Directions
The available evidence strongly supports the role of myo-inositol and D-chiro-inositol as effective insulin-sensitizing agents with distinct but complementary roles in metabolic regulation.
-
Myo-Inositol appears to have a more pronounced effect on improving metabolic parameters like insulin sensitivity and glucose tolerance.[[“]]
-
D-Chiro-Inositol is particularly effective at addressing issues related to hyperandrogenism, a common feature of PCOS, and is crucial for glycogen synthesis.[[“]]
-
Myo-Inositol Hexaacetate (IP6) also demonstrates insulin-sensitizing and glucose-lowering properties, though more research is needed to understand its mechanisms fully and to directly compare its efficacy against MI and DCI in a clinical setting.[6][11]
For researchers and drug development professionals, the differential effects of these molecules present an opportunity for targeted therapeutic strategies. The use of combined MI and DCI, often in a physiological 40:1 ratio, has shown synergistic effects in many studies, particularly for PCOS.[[“]][[“]] Future research should focus on large-scale, head-to-head clinical trials that include myo-inositol hexaacetate to fully elucidate the comparative efficacy and optimal applications for each of these promising compounds in the management of metabolic diseases.
References
- 1. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myoinositol and D-Chiro Inositol in Improving Insulin Resistance in Obese Male Children: Preliminary Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositols and metabolic disorders: From farm to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Role of Inositols and Inositol Phosphates in Energy Metabolism [mdpi.com]
- 7. openheart.bmj.com [openheart.bmj.com]
- 8. Impact of different stereoisomers of inositol on insulin sensitivity of gestational diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Frontiers for the Use of IP6 and Inositol Combination in Treating Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytic acid and myo-inositol support adipocyte differentiation and improve insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Conversion of myo-Inositol Hexaacetate to Inositol Phosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for generating inositol phosphates, with a focus on validating the conversion of myo-inositol, hexaacetate. We present objective performance comparisons, supporting experimental data, and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Inositol Phosphates
Inositol phosphates are a diverse group of signaling molecules crucial for numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Their synthesis and regulation are tightly controlled within the cell. While several methods exist for producing inositol phosphates for research and therapeutic development, each carries its own set of advantages and limitations. This guide focuses on the chemical conversion of myo-inositol, hexaacetate and compares it with alternative enzymatic and biosynthetic approaches.
Comparative Analysis of Inositol Phosphate Generation Methods
The selection of a method for generating inositol phosphates depends on factors such as desired purity, yield, scalability, and the specific isomers required. Here, we compare three primary methods: chemical conversion of myo-inositol, hexaacetate, enzymatic synthesis, and biosynthesis from glucose-6-phosphate.
Table 1: Quantitative Comparison of Inositol Phosphate Generation Methods
| Feature | Chemical Conversion (myo-Inositol, hexaacetate) | Enzymatic Synthesis | Biosynthesis (from Glucose-6-Phosphate) |
| Starting Material | myo-Inositol, hexaacetate | myo-Inositol, ATP, specific kinases | Glucose-6-Phosphate |
| Typical Yield | High (can be >90% for deacetylation) | Variable (dependent on enzyme activity and substrate concentration) | Lower (integrated within cellular metabolic flux) |
| Purity of Target Isomer | Potentially lower due to side reactions and incomplete reactions | High specificity for target isomer | Produces a mixture of isomers reflecting the cellular pathway |
| Scalability | Highly scalable | Limited by enzyme production and cost | Limited by cell culture volume and complexity |
| Cost | Reagents can be costly, but scalable production can reduce per-unit cost | Enzymes and cofactors can be expensive | Cell culture media and maintenance can be costly |
| Key Advantage | High yield and scalability for bulk production | High specificity and purity of the desired isomer | Generates biologically relevant mixtures of isomers |
| Key Disadvantage | Potential for side products and need for rigorous purification | Cost and stability of enzymes | Low yield and complex purification from cellular extracts |
Experimental Protocols
Chemical Conversion of myo-Inositol, Hexaacetate to Inositol Phosphates
This protocol describes the deacetylation of myo-inositol, hexaacetate to yield myo-inositol, which can then be phosphorylated. Complete deacetylation is crucial for subsequent phosphorylation steps.
Protocol: Deacetylation of myo-Inositol, Hexaacetate
-
Dissolution: Dissolve myo-Inositol, hexaacetate in a suitable organic solvent such as methanol.
-
Base Hydrolysis: Add a catalytic amount of sodium methoxide to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Neutralization: Neutralize the reaction mixture with an acidic resin or by adding a weak acid.
-
Purification: Filter the mixture and evaporate the solvent. The resulting crude myo-inositol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Validation: The identity and purity of the resulting myo-inositol can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Subsequent Phosphorylation (General Procedure):
The purified myo-inositol can be phosphorylated using various phosphorylating agents. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. This process typically yields a mixture of inositol phosphates that require further separation and purification by ion-exchange chromatography.
Alternative Method 1: Enzymatic Synthesis of Inositol Phosphates
Enzymatic synthesis offers high specificity in producing particular inositol phosphate isomers. This example protocol outlines the synthesis of inositol pyrophosphates.
Protocol: Enzymatic Synthesis of Inositol Pyrophosphates
-
Reaction Setup: Prepare a reaction mixture containing myo-inositol hexakisphosphate (InsP₆), ATP, MgCl₂, and a suitable buffer (e.g., HEPES).
-
Enzyme Addition: Add a purified inositol hexakisphosphate kinase (IP6K) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by heat inactivation or by adding a quenching agent like EDTA.
-
Purification: The desired inositol pyrophosphate can be purified from the reaction mixture using strong anion exchange chromatography.
-
Validation: The product can be identified and quantified using HPLC coupled with mass spectrometry (HPLC-MS) or by radioactive labeling if [γ-³²P]ATP is used.[1]
Alternative Method 2: Biosynthesis and Extraction from Cellular Systems
This method involves stimulating cells to produce inositol phosphates, followed by extraction and analysis. This approach is valuable for studying inositol phosphate metabolism in a biological context.
Protocol: Extraction and Analysis of Inositol Phosphates from Cells
-
Cell Labeling (Optional): Label cells by incubating them with [³H]-myo-inositol to allow for radioactive detection of inositol phosphates.[2]
-
Cell Stimulation: Treat cells with an appropriate agonist to stimulate the production of inositol phosphates.
-
Extraction: Lyse the cells with an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the soluble inositol phosphates.[3]
-
Purification: The acidic extract can be neutralized and subjected to purification steps such as solid-phase extraction or anion-exchange chromatography to separate different inositol phosphate isomers.[3]
-
Analysis: Quantify the different inositol phosphate isomers using HPLC, often coupled with online radioactivity detection or mass spectrometry.[1][4]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the generation and analysis of inositol phosphates.
Caption: Inositol phosphate signaling pathway.
Caption: Chemical conversion workflow.
Caption: Comparison of synthesis methods.
References
Unveiling the Anti-Cancer Potential of Myo-Inositol Hexaacetate: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
A comprehensive analysis of myo-Inositol, hexaacetate (IP6), a naturally occurring compound, reveals its significant anti-cancer effects across a variety of cancer cell lines. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of IP6's performance, including its impact on cell viability, apoptosis, and key signaling pathways.
Myo-Inositol, hexaacetate, also known as phytic acid (IP6), has demonstrated notable anti-neoplastic properties in numerous in vitro studies.[1][2] This guide provides a comparative summary of its effects on various cancer cell lines, offering valuable insights for researchers exploring novel therapeutic agents. The data presented herein highlights the potential of IP6 as a broad-spectrum anti-cancer agent.[1]
Quantitative Effects of Myo-Inositol Hexaacetate on Cancer Cell Lines
The anti-proliferative and pro-apoptotic effects of myo-Inositol, hexaacetate have been documented across a range of cancer cell lines. The following table summarizes the quantitative data from various studies, showcasing the compound's efficacy at different concentrations and incubation times.
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| TCCSUP | Bladder Cancer | 0.3 mM | 24 hours | 11.7% reduction in proliferation | [3] |
| TCCSUP | Bladder Cancer | 0.6 mM | 24 hours | 73.8% reduction in proliferation | [3] |
| TCCSUP | Bladder Cancer | 0.9 mM | 24 hours | 82.3% reduction in proliferation | [3] |
| T24 | Bladder Cancer | 0.6 mM | 24 hours | 26.1% reduction in proliferation | [3] |
| T24 | Bladder Cancer | 0.9 mM | 24 hours | 54.0% reduction in proliferation | [3] |
| T24 | Bladder Cancer | 0.9 mM | 48 hours | 88.0% reduction in proliferation | [3] |
| Caco-2 | Colon Cancer | 0.25–4 g mol/l | 24 hours | 13.55% to 44.70% LDH release | [4] |
| Caco-2 | Colon Cancer | 5 mM | 48 hours | Significant reduction in DNA synthesis | [5] |
| DU-145 | Prostate Cancer | 0.06 mg/ml (IC50) | 48 hours | Significant induction of early and late apoptosis | [6] |
| HT-29 | Colon Cancer | 0.2, 1, and 5 mM | 24, 48, and 72 hours | Decreased proliferation and metabolic activities, increased apoptosis | [7][8] |
| MCF-7 | Breast Cancer (ER+) | Not specified | Not specified | Reduced cell proliferation | [9][10] |
| MDA-MB-231 | Breast Cancer (ER-) | Not specified | Not specified | Reduced cell proliferation | [10] |
| K562 | Leukemia | Not specified | Not specified | Arrested in G2/M phase | [10] |
| A230 | Leukemia | Not specified | Not specified | Arrested in G2/M phase | [10] |
Key Signaling Pathways Modulated by Myo-Inositol Hexaacetate
Myo-Inositol, hexaacetate exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.[10][11] One of the key pathways inhibited by IP6 is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5] By inhibiting this pathway, IP6 can suppress cell proliferation and induce apoptosis.[5] Furthermore, IP6 has been shown to interfere with the MAPK/ERK signaling cascade, which is crucial for cell growth and differentiation.[9] The compound also impacts the Wnt/β-catenin pathway, which is involved in cell fate determination and proliferation.[10]
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The following sections detail the generalized methodologies employed in the studies cited in this guide.
Cell Culture and Treatment
A variety of human cancer cell lines were utilized, including but not limited to TCCSUP, T24 (bladder cancer), Caco-2, HT-29 (colon cancer), DU-145 (prostate cancer), MCF-7, and MDA-MB-231 (breast cancer).[3][4][5][6][8][10] Cells were cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[6][12] Myo-Inositol, hexaacetate was dissolved in distilled water or cell culture medium to prepare a stock solution, which was then diluted to the desired final concentrations for treating the cells.[6]
Cell Viability and Proliferation Assays
The effect of myo-Inositol, hexaacetate on cell viability and proliferation was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-1 assay.[3][8] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells were seeded in 96-well plates and treated with various concentrations of IP6 for specified time periods (e.g., 24, 48, and 72 hours).[3][8] The absorbance was then measured using a microplate reader to determine the percentage of cell viability relative to untreated control cells.
Apoptosis Assays
The induction of apoptosis by myo-Inositol, hexaacetate was evaluated using several methods. Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is a common technique to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] DNA fragmentation, a hallmark of apoptosis, can be detected by assays such as the histone-associated DNA fragmentation ELISA or by visualizing DNA ladders on an agarose gel.[4] Caspase-3 activity assays are also used to measure the activation of this key executioner caspase in the apoptotic pathway.[8]
Western Blot Analysis
To investigate the molecular mechanisms underlying the effects of myo-Inositol, hexaacetate, Western blot analysis is employed to determine the expression levels of key proteins in signaling pathways. Cells are treated with IP6, and cell lysates are prepared. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as Akt, mTOR, ERK, and β-catenin, as well as their phosphorylated forms.[5]
Caption: Experimental workflow for assessing IP6 effects.
Conclusion
The collective evidence from numerous in vitro studies strongly supports the anti-cancer properties of myo-Inositol, hexaacetate across a diverse range of cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways underscores its potential as a valuable compound in cancer research and drug development. This guide provides a foundational comparison to aid researchers in their exploration of IP6 as a potential therapeutic agent. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in a clinical setting.
References
- 1. Phytic acid (IP6), novel broad spectrum anti-neoplastic agent: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Regulation of Cell Growth and Angiogenesis by Inositol Hexaphosphate in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Myo-Inositol Hexaacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of myo-inositol hexaacetate, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
Before initiating any disposal procedures, it is imperative to classify the waste. Myo-inositol hexaacetate, an acetylated form of myo-inositol, should be treated as a chemical waste. While safety data sheets for myo-inositol suggest it is not classified as a hazardous substance, the hexaacetate derivative's properties may differ.[1][2] Therefore, it is prudent to handle it as a hazardous chemical waste unless explicitly stated otherwise by a specific safety data sheet (SDS) for the hexaacetate form. All laboratory chemical waste should be managed to prevent harm to individuals and the environment.[3]
Segregation and Collection
Proper segregation of laboratory waste is fundamental to safe disposal.[3][4] Follow these guidelines for myo-inositol hexaacetate:
-
Solid Waste:
-
Place pure myo-inositol hexaacetate and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) into a designated, leak-proof, and clearly labeled "Hazardous Waste" container.[5]
-
The label must include the full chemical name: "myo-Inositol, hexaacetate". Avoid using abbreviations or chemical formulas.[5]
-
-
Liquid Waste:
-
Empty Containers:
Storage of Chemical Waste
Proper storage of waste containers is crucial to prevent accidents and ensure regulatory compliance:
-
Secure Location: Store waste containers in a designated, secure area away from general laboratory traffic.[3]
-
Secondary Containment: Keep waste containers in secondary containment to catch any potential leaks.[5]
-
Closed Containers: Always keep waste containers tightly sealed, except when adding waste.[4][5]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of myo-inositol hexaacetate.
Final Disposal
The ultimate disposal of chemical waste must be handled by professionals.[3][4] Laboratory personnel should not attempt to treat or dispose of chemical waste themselves unless it is a specifically approved and documented laboratory procedure.[10]
-
Professional Service: Partner with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service for the collection, treatment, and disposal of the accumulated waste.[3]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Headspace | Leave at least 10% | General Lab Practice |
| Empty Container Residue | ≤ 2.5 cm or 3% by weight for containers < 110 gal | [8] |
| Neutralized Salt Concentration for Sewer Disposal | Generally < 1% | [9] |
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for myo-inositol hexaacetate and adhere to your institution's chemical hygiene plan and waste disposal procedures.
References
- 1. chemos.de [chemos.de]
- 2. phytotechlab.com [phytotechlab.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. youtube.com [youtube.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epfl.ch [epfl.ch]
Personal protective equipment for handling myo-Inositol,hexaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of myo-Inositol, hexaacetate (CAS No. 1254-38-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is advised, drawing upon the safety profile of its parent compound, myo-inositol, and general best practices for handling solid laboratory chemicals. The addition of six acetyl groups may alter the toxicological and physical properties.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling myo-Inositol, hexaacetate. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields | ANSI Z87.1-compliant | Protects against splashes and airborne particles. |
| Chemical Goggles | Snug-fitting | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent | Recommended when handling fine powders or when dust generation is likely.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Handle myo-Inositol, hexaacetate in a well-ventilated area, preferably within a chemical fume hood, especially during weighing or transfer to minimize dust inhalation.[2]
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust during handling.
-
Grounding of equipment may be necessary to prevent static electricity build-up with dry powders.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
Keep away from strong oxidizing agents.[4]
Disposal Plan
Dispose of myo-Inositol, hexaacetate and any contaminated materials in accordance with local, state, and federal regulations. As the parent compound, myo-inositol, is not classified as a hazardous substance, the hexaacetate derivative may potentially be disposed of as non-hazardous chemical waste.[5] However, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.
Waste Disposal Steps:
-
Collection: Collect waste myo-Inositol, hexaacetate and contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled waste container.
-
Labeling: Label the container with the full chemical name ("myo-Inositol, hexaacetate") and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
Experimental Protocol: Preparation of a Standard Solution for Gas Chromatography Analysis
This protocol outlines the preparation of a standard solution of myo-Inositol, hexaacetate for use in gas chromatography (GC) analysis, a common technique for its quantification.[6]
Materials:
-
myo-Inositol, hexaacetate
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Organic solvent (e.g., Ethyl Acetate)
-
Vortex mixer
-
GC vials
Procedure:
-
Don PPE: Put on the recommended personal protective equipment as detailed in the table above.
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of myo-Inositol, hexaacetate using an analytical balance in a chemical fume hood to minimize dust exposure.
-
Dissolving: Carefully transfer the weighed solid to a 10 mL volumetric flask.
-
Solubilization: Add a small amount of the organic solvent (e.g., ethyl acetate) to the flask and gently swirl to dissolve the solid. Once dissolved, fill the flask to the mark with the solvent.
-
Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer to ensure homogeneity. This is your stock solution.
-
Dilution (if necessary): Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
Transfer: Transfer the final standard solutions to labeled GC vials for analysis.
-
Doff PPE: Remove and dispose of gloves and any other contaminated disposable PPE. Wash hands thoroughly with soap and water.
Visual Workflow
Caption: Workflow for the safe handling and disposal of myo-Inositol, hexaacetate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
